3'-Fluorobenzylspiperone maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F2N3O2.C4H4O4/c31-25-13-11-24(12-14-25)28(36)10-5-17-33-18-15-30(16-19-33)29(37)34(21-23-6-4-7-26(32)20-23)22-35(30)27-8-2-1-3-9-27;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,20H,5,10,15-19,21-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURUFADWVGXLOY-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35F2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042575 | |
| Record name | 3'-Fluorobenzylspiperone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135278-61-3 | |
| Record name | 3'-Fluorobenzylspiperone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3'-Fluorobenzylspiperone Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluorobenzylspiperone maleate is a potent and selective ligand for the dopamine D2 receptor, belonging to the butyrophenone class of compounds. Its high affinity and specificity have made it a valuable tool in neuroscience research, particularly in studies related to dopaminergic neurotransmission and its role in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with target receptors, the subsequent signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism of Action
The primary mechanism of action of this compound is its high-affinity binding to and antagonism of the dopamine D2 receptor. It also exhibits affinity for the serotonin 5-HT2A receptor, albeit to a lesser extent compared to its parent compound, spiperone.
Dopamine D2 Receptor Interaction:
This compound acts as a potent antagonist at the dopamine D2 receptor, with a reported inhibition constant (Ki) of 0.023 nM[1]. This high affinity is approximately 2.5-fold greater than that of spiperone, a well-characterized D2 antagonist[1]. By binding to the D2 receptor, it blocks the binding of the endogenous neurotransmitter dopamine, thereby inhibiting the downstream signaling pathways typically activated by dopamine.
Serotonin 5-HT2A Receptor Interaction:
While its primary target is the D2 receptor, this compound also interacts with the serotonin 5-HT2A receptor. However, its affinity for the 5-HT2A receptor is reported to be 12-fold lower than that of spiperone[1]. This interaction as an antagonist at 5-HT2A receptors contributes to its overall pharmacological profile.
Signaling Pathways
The functional consequences of this compound's binding to its target receptors are mediated through the modulation of distinct G protein-coupled receptor (GPCR) signaling pathways.
Dopamine D2 Receptor Signaling (Gi/o-coupled)
The dopamine D2 receptor is a member of the Gi/o-coupled GPCR family. As an antagonist, this compound blocks the canonical signaling cascade initiated by dopamine binding. The key steps in this pathway are:
-
Receptor Activation (Blocked): In the absence of an agonist like dopamine, the D2 receptor remains in an inactive state. This compound occupies the binding site, preventing dopamine from activating the receptor.
-
G Protein Coupling (Inhibited): Upon agonist binding, the D2 receptor would normally couple to a heterotrimeric Gi/o protein. Antagonism by this compound prevents this coupling.
-
Adenylyl Cyclase Inhibition (Relieved): The primary effector of the Gi/o pathway is adenylyl cyclase. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). By blocking this, this compound prevents the dopamine-induced decrease in cAMP.
-
Downstream Effects: The prevention of cAMP reduction affects the activity of protein kinase A (PKA) and subsequently the phosphorylation state of various downstream target proteins involved in gene transcription and neuronal excitability.
Serotonin 5-HT2A Receptor Signaling (Gq/11-coupled)
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR. As an antagonist, this compound inhibits the signaling pathway activated by serotonin. The key steps are:
-
Receptor Activation (Blocked): this compound binds to the 5-HT2A receptor, preventing serotonin from activating it.
-
G Protein Coupling (Inhibited): Agonist binding would normally lead to the coupling of the 5-HT2A receptor to a heterotrimeric Gq/11 protein. This is prevented by the antagonist.
-
Phospholipase C Activation (Inhibited): The primary effector for the Gq/11 pathway is phospholipase C (PLC). Upon activation, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound's antagonism inhibits this process.
-
Downstream Effects: The lack of IP3 and DAG production prevents the release of calcium (Ca2+) from intracellular stores and the activation of protein kinase C (PKC), respectively. These events are crucial for a variety of cellular responses, including neurotransmitter release and smooth muscle contraction.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for various receptors.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [³H]Spiperone | Not Specified | 0.023 | [1] |
| Serotonin 5-HT2 | Not Specified | Not Specified | 12-fold lower affinity than spiperone | [1] |
| Dopamine D2 (FESP) | [³H]Spiperone | Rat Brain Homogenates | 0.44 | [2] |
| Serotonin 5-HT2 (FESP) | [³H]Spiperone | Rat Brain Homogenates | 0.57 | [2] |
| α1-Adrenergic (FESP) | [³H]Spiperone | Rat Forebrain Membrane | 23 | [2] |
Note: FESP (3-N-(2-[18F]Fluoroethyl)spiperone) is a structurally related analog.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of a compound for a specific receptor. A common method involves a competitive binding experiment.
Objective: To determine the Ki of this compound for the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor.
-
[³H]Spiperone (Radioligand).
-
This compound (Test compound).
-
Unlabeled spiperone or another high-affinity D2 antagonist (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation to each well.
-
Competition: Add increasing concentrations of this compound to the wells.
-
Radioligand Addition: Add a fixed concentration of [³H]Spiperone (typically at or below its Kd) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]Spiperone against the concentration of this compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
Objective: To determine the antagonistic effect of this compound on dopamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human dopamine D2 receptor.
-
Dopamine (Agonist).
-
This compound (Test compound).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulation: Add a fixed concentration of dopamine (typically EC80) and forskolin to the wells.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 of its antagonistic effect.
Objective: To determine the antagonistic effect of this compound on serotonin-induced calcium mobilization or IP1 accumulation.
Materials:
-
Cells expressing the human 5-HT2A receptor.
-
Serotonin (Agonist).
-
This compound (Test compound).
-
For Calcium Flux: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For IP1 Accumulation: An IP1 detection kit (e.g., HTRF-based).
-
A fluorescence plate reader with an injection system for calcium flux assays.
Protocol (Calcium Flux):
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Antagonist Addition: Add increasing concentrations of this compound to the wells.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of serotonin into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist and plot it to calculate the IC50.
Conclusion
This compound is a high-affinity antagonist of the dopamine D2 receptor with additional activity at the serotonin 5-HT2A receptor. Its mechanism of action is centered on the blockade of Gi/o- and Gq/11-coupled signaling pathways, respectively. The detailed understanding of its pharmacological profile, facilitated by the experimental protocols described herein, underscores its utility as a research tool for dissecting the roles of these neurotransmitter systems in health and disease. Further characterization of its binding to a wider array of receptors will continue to refine our understanding of its selectivity and potential off-target effects.
References
An In-depth Technical Guide to 3'-Fluorobenzylspiperone Maleate: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluorobenzylspiperone maleate is a highly potent and selective antagonist for the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders. This technical guide provides a comprehensive overview of its discovery, a detailed plausible synthesis protocol, and an analysis of its receptor binding affinity. Furthermore, it includes detailed experimental protocols for relevant assays and visual representations of key biological pathways and experimental workflows to support further research and development.
Discovery and Rationale
3'-Fluorobenzylspiperone was developed as part of a structure-activity relationship (SAR) study on spiperone analogs aimed at elucidating the structural requirements for high-affinity binding to dopamine D2 and serotonin 5-HT2 receptors. The parent compound, spiperone, is a well-characterized antagonist of these receptors. The key innovation in 3'-Fluorobenzylspiperone was the introduction of a 3'-fluorobenzyl group at the N1 position of the triazaspiro[4.5]decan-4-one moiety of spiperone.
The seminal work by Mach et al. in 1992 systematically explored the effect of N-alkylation on the affinity of spiperone analogs. Their research demonstrated that the addition of the 3'-fluorobenzyl group resulted in a significant increase in affinity and selectivity for the D2 receptor over the 5-HT2 receptor when compared to the parent compound, spiperone. This discovery highlighted 3'-Fluorobenzylspiperone as a valuable pharmacological tool for probing the dopamine D2 receptor system with greater specificity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the core spiperone structure followed by N-alkylation and subsequent salt formation. The following is a detailed, plausible synthetic protocol based on established chemical principles for analogous compounds.
Step 1: Synthesis of 8-(4-(4-fluorophenyl)-4-oxobutyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Spiperone base)
This step involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with 4-chloro-4'-fluorobutyrophenone.
-
Reactants: 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, 4-chloro-4'-fluorobutyrophenone, potassium carbonate (K2CO3), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one in DMF, an excess of potassium carbonate is added. The mixture is stirred and heated, followed by the dropwise addition of 4-chloro-4'-fluorobutyrophenone. The reaction is maintained at an elevated temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the spiperone base.
Step 2: N-Alkylation with 3-Fluorobenzyl Bromide
The spiperone base is then N-alkylated using 3-fluorobenzyl bromide.
-
Reactants: Spiperone base, 3-fluorobenzyl bromide, a non-nucleophilic base such as sodium hydride (NaH), and an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Procedure: To a solution of the spiperone base in anhydrous THF under an inert atmosphere (e.g., argon), sodium hydride is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for deprotonation. 3-Fluorobenzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is carefully quenched with water and the solvent is removed. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting crude 3'-Fluorobenzylspiperone is purified by column chromatography.
Step 3: Maleate Salt Formation
The purified 3'-Fluorobenzylspiperone free base is converted to its maleate salt to improve its stability and solubility.
-
Reactants: 3'-Fluorobenzylspiperone free base, maleic acid, and a suitable solvent such as ethanol or isopropanol.
-
Procedure: 3'-Fluorobenzylspiperone is dissolved in the chosen solvent. A solution of maleic acid in the same solvent is then added dropwise with stirring.
-
Work-up and Purification: The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Quantitative Data
This compound exhibits a high affinity and selectivity for the dopamine D2 receptor. The following table summarizes its known binding affinities.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.023[1] |
| Serotonin 5-HT2 | Lower affinity than spiperone (12-fold lower)[1] |
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[2][3]
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[3H]-spiperone (radioligand).
-
Unlabeled spiperone or another high-affinity D2 ligand for determining non-specific binding (e.g., haloperidol or butaclamol).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and the test compound dilutions.
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled D2 ligand.
-
Initiate the binding reaction by adding a fixed concentration of [3H]-spiperone to all wells. The concentration of the radioligand should ideally be close to its Kd value.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3'-Fluorobenzylspiperone Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluorobenzylspiperone maleate is a potent and selective antagonist for the dopamine D2 receptor, exhibiting a significantly higher affinity for this receptor subtype compared to the serotonin 5-HT2A receptor. This high selectivity makes it a valuable tool in neuroscience research, particularly in studies related to dopaminergic signaling and for the screening of potential antipsychotic drug candidates. This technical guide provides a detailed overview of the physicochemical properties, relevant experimental protocols, and key signaling pathways associated with this compound.
Physicochemical Properties
This compound is a derivative of the well-known D2 antagonist, spiperone. The addition of a fluorobenzyl group enhances its selectivity for the D2 receptor. The maleate salt form is commonly used to improve its solubility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (Z)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | [1] |
| CAS Number | 1135278-61-3 | [1][2][3] |
| Molecular Formula | C30H31F2N3O2 · C4H4O4 | [1][2][3] |
| Molecular Weight | 619.67 g/mol | [1][2][3] |
| Solubility | Soluble to 25 mM in DMSO | [2] |
| Purity | ≥98% (HPLC) | [2][3] |
| Storage | Store at room temperature | [2][3] |
Stability:
-
In DMSO: Stock solutions in DMSO are reported to be stable for up to one month when stored at -20°C.[1]
-
Lyophilized Form: The solid form is stable for at least six months at -80°C when protected from light.[1]
-
Degradation: Potential degradation pathways include hydrolysis of the oxobutyl chain and decarboxylation of the maleate counterion under alkaline conditions.[1]
Receptor Binding Profile
This compound is characterized by its high affinity and selectivity for the dopamine D2 receptor.
Table 2: Receptor Binding Affinities (Ki)
| Receptor | 3'-Fluorobenzylspiperone (Ki) | Spiperone (Ki) | Fold Difference | Source(s) |
| Dopamine D2 | 0.023 nM | 0.058 nM | 2.5-fold higher affinity | [1] |
| Serotonin 5-HT2A | 0.28 nM | 0.023 nM | 12-fold lower affinity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Dopamine D2 Receptor Binding Assay ([³H]Spiperone Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone (specific activity ~15-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% bovine serum albumin.[4]
-
Non-specific Binding Control: (+)-Butaclamol (2 µM final concentration).[4]
-
Test Compound: this compound, serially diluted.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and Filtration apparatus .
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of the test compound (this compound).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add (+)-butaclamol.
-
[³H]Spiperone at a final concentration at or near its Kd (typically 0.1-0.5 nM).
-
Add the diluted cell membranes to initiate the binding reaction. The final assay volume is typically 200 µL.[4]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.[4]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay ([³H]Ketanserin Competition)
This protocol outlines a competitive binding assay to assess the affinity for the 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Ritanserin (10 µM final concentration).[5]
-
Test Compound: this compound, serially diluted.
Procedure:
-
Membrane and Assay Setup: Follow a similar procedure as for the D2 receptor binding assay, substituting the appropriate reagents.
-
Incubation: Incubate the reaction mixture for 1.5 hours.[5]
-
Filtration and Counting: Terminate the assay by filtration and measure the bound radioactivity as described previously.
-
Data Analysis: Analyze the data as described for the D2 receptor binding assay to determine the Ki of this compound for the 5-HT2A receptor.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation.
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).
-
D2 Receptor Agonist: Dopamine or another suitable agonist.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: this compound, serially diluted.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.[6]
-
Antagonist Pre-incubation: Remove the culture medium and add the serially diluted this compound. Incubate for a predetermined time (e.g., 15-30 minutes).[6]
-
Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80 concentration) to all wells except the negative control. Simultaneously or subsequently, add forskolin to all wells to stimulate cAMP production.[6]
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).[6]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.[6]
-
Data Analysis: Plot the measured cAMP levels against the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, which is mediated by Gq-coupled 5-HT2A receptors.
Materials:
-
Cells: A cell line expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-8 or Indo-1.
-
5-HT2A Receptor Agonist: Serotonin or a selective agonist.
-
Test Compound: this compound, serially diluted.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Seeding: Plate the 5-HT2A receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[7]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).[7]
-
Compound Addition: Add the serially diluted this compound to the wells and incubate for a short period.
-
Calcium Flux Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the 5-HT2A agonist and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the antagonist's potency by measuring the reduction in the agonist-induced calcium signal at various antagonist concentrations and calculate the IC50.
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors.
Figure 1: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a compound like this compound.
Figure 2: General workflow for in vitro characterization.
Synthesis and Analysis
Synthesis
The synthesis of 3'-Fluorobenzylspiperone can be achieved through N-alkylation of spiperone or a suitable precursor. A general approach involves the reaction of a spiperone analog with a fluorobenzyl halide in the presence of a base. The maleate salt is then formed by reacting the free base with maleic acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 240 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
Conclusion
This compound is a highly selective dopamine D2 receptor antagonist with well-defined physicochemical properties that make it a valuable research tool. The experimental protocols provided in this guide offer a foundation for its use in characterizing dopaminergic and serotonergic receptor interactions. Its high affinity and selectivity for the D2 receptor will continue to facilitate research into the therapeutic potential of targeting the dopaminergic system.
References
- 1. This compound (1135278-61-3) for sale [vulcanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 1135278-61-3 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. abcam.co.jp [abcam.co.jp]
Unveiling the Potent Dopamine D2 Receptor Affinity of 3'-Fluorobenzylspiperone Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dopamine D2 receptor affinity of 3'-Fluorobenzylspiperone maleate, a potent and selective ligand. The document summarizes key binding affinity data, presents a detailed, representative experimental protocol for its determination, and visualizes the associated experimental workflow and receptor signaling pathway. This information is intended to support researchers and professionals in neuroscience and drug development in their understanding and potential application of this compound.
Core Data Presentation: Receptor Binding Affinity
This compound demonstrates a high affinity for the dopamine D2 receptor, exhibiting a significant improvement in potency and selectivity when compared to its parent compound, spiperone. The quantitative data for its binding affinity is summarized in the table below.
| Compound | Receptor | Ki (nM) | Reference |
| 3'-Fluorobenzylspiperone | Dopamine D2 | 0.023 | [1][2] |
| Spiperone | Dopamine D2 | 0.058 | [1] |
| 3'-Fluorobenzylspiperone | Serotonin 5-HT2 | 0.28 | [1] |
| Spiperone | Serotonin 5-HT2 | 0.023 | [1] |
Key Observations:
-
3'-Fluorobenzylspiperone displays a 2.5-fold greater affinity for the dopamine D2 receptor compared to spiperone[1][2].
-
Notably, it exhibits a 12-fold lower affinity for the serotonin 5-HT2 receptor in comparison to spiperone, indicating enhanced selectivity for the D2 receptor[1].
Experimental Protocols: Determination of Dopamine D2 Receptor Affinity
The following is a detailed, representative protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor. This protocol is synthesized from established methodologies for high-affinity D2 receptor ligands.
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2L receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), streptomycin (100 µg/mL), and a selection agent (e.g., G418, 250 µg/mL).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Competitor for Non-Specific Binding: Haloperidol (10 µM final concentration).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, with serial dilutions in assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
2. Cell Culture and Membrane Preparation:
-
Culture HEK293-D2L cells in T175 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency.
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
3. Competitive Radioligand Binding Assay:
-
In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.
-
To each well, add:
-
50 µL of assay buffer for total binding, or 50 µL of 10 µM haloperidol for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]-Spiperone at a final concentration near its Kd (e.g., 0.1-0.3 nM).
-
50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, determined in a separate saturation binding experiment.
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining receptor affinity and the signaling pathway of the dopamine D2 receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Inhibitory signaling pathway of the dopamine D2 receptor.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of 3'-Fluorobenzylspiperone Maleate
Abstract: this compound is a high-affinity and selective ligand for the dopamine D₂ receptor. This technical guide provides a comprehensive overview of its in vitro pharmacological profile, detailing its binding affinities and the experimental protocols used for its characterization. It serves as a resource for researchers utilizing this compound in drug discovery and neuroscience research, offering detailed methodologies and visual representations of associated signaling pathways.
Binding Affinity Profile
3'-Fluorobenzylspiperone is distinguished by its potent interaction with the dopamine D₂ receptor. Its binding characteristics have been determined through competitive radioligand binding assays, which quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.
Compared to the well-known D₂ antagonist spiperone, 3'-Fluorobenzylspiperone demonstrates a significantly higher affinity for the D₂ receptor while showing a reduced affinity for the serotonin 5-HT₂A receptor. This profile suggests a greater selectivity for dopaminergic systems over serotonergic ones.
Table 1: Receptor Binding Affinity (Ki) of 3'-Fluorobenzylspiperone
| Receptor | Ki (nM) | Comparative Notes |
| Dopamine D₂ | 0.023 | 2.5-fold greater affinity than spiperone |
| Serotonin 5-HT₂ | Not specified | 12-fold lower affinity than spiperone |
Ki values represent the equilibrium dissociation constant for the inhibitor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The characterization of 3'-Fluorobenzylspiperone's binding affinity relies on established in vitro techniques. The following section details a standard protocol for a competitive radioligand binding assay, a fundamental method for determining the Ki value of a compound.
Radioligand Displacement Assay for Dopamine D₂ Receptor
This assay measures the ability of 3'-Fluorobenzylspiperone (the "cold" or unlabeled ligand) to displace a radiolabeled ligand (e.g., [³H]spiperone) from the D₂ receptor.
Objective: To determine the inhibition constant (Ki) of 3'-Fluorobenzylspiperone at the human dopamine D₂ receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D₂ antagonist, such as (+)-butaclamol (2 µM) or unlabeled spiperone.[1]
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, 0.025% ascorbic acid, pH 7.4.[1]
-
Equipment: 96-well microplates, liquid scintillation counter, glass fiber filters.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Cell membranes, [³H]spiperone (at a concentration close to its Kd, e.g., 0.1-0.3 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]spiperone, and a saturating concentration of a non-labeled antagonist (e.g., 2 µM (+)-butaclamol).
-
Competitive Binding: Cell membranes, [³H]spiperone, and varying concentrations of 3'-Fluorobenzylspiperone.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.[1]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the concentration of 3'-Fluorobenzylspiperone.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Receptor Signaling Pathways
3'-Fluorobenzylspiperone acts on G protein-coupled receptors (GPCRs), which are integral membrane proteins that transduce extracellular signals into intracellular responses. The primary targets, the dopamine D₂ and serotonin 5-HT₂A receptors, are coupled to distinct G protein families and initiate different downstream signaling cascades.
Dopamine D₂ Receptor Signaling (Gi/o-coupled)
The dopamine D₂ receptor is canonically coupled to the Gi/o family of G proteins.[2] As an antagonist, 3'-Fluorobenzylspiperone would block the effects of agonists (like dopamine) on this pathway. Agonist activation of the D₂ receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.
Serotonin 5-HT₂A Receptor Signaling (Gq/G11-coupled)
The serotonin 5-HT₂A receptor is coupled to the Gq/G11 family of G proteins.[3][4] Agonist binding initiates a cascade starting with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). 3'-Fluorobenzylspiperone would act as an antagonist, blocking these downstream effects.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. reprocell.com [reprocell.com]
3'-Fluorobenzylspiperone Maleate: A Technical Guide to its Serotonin Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluorobenzylspiperone maleate is a synthetic compound that has garnered interest within the neuroscience and pharmacology communities for its potential as a high-affinity ligand for dopamine receptors. As an analog of the well-characterized antipsychotic agent spiperone, understanding its full receptor binding profile is crucial for elucidating its pharmacological effects and therapeutic potential. This technical guide provides an in-depth overview of the serotonin (5-HT) receptor binding characteristics of this compound, presenting available quantitative data, detailed experimental methodologies for receptor binding assays, and visual representations of associated signaling pathways.
Quantitative Binding Affinity Data
The following table summarizes the known binding affinities (Ki) of this compound and its parent compound, spiperone, for relevant serotonin and dopamine receptors. The data for this compound is limited, with a notable high affinity for the dopamine D2 receptor.
| Receptor Subtype | Ligand | Kᵢ (nM) | Comments |
| Dopamine D₂ | This compound | 0.023 | Very potent and selective ligand. |
| Serotonin 5-HT₂ | This compound | ~12 | Estimated value; displays a 12-fold lower affinity than spiperone. |
| Serotonin 5-HT₁ₐ | Spiperone | 49[1] | |
| Serotonin 5-HT₂ₐ | Spiperone | 1[1] | Potent antagonist.[2][3] |
| Dopamine D₂ | Spiperone | 0.06[1][4] | High-affinity antagonist.[2] |
| Dopamine D₃ | Spiperone | 0.6[1][4] | |
| Dopamine D₄ | Spiperone | 0.08[1][4] |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities (Ki values) for novel compounds like this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype. Below are generalized yet detailed protocols for conducting such assays for key serotonin receptor subtypes.
General Protocol for In Vitro Radioligand Binding Assay
This protocol can be adapted for various serotonin receptor subtypes by selecting the appropriate radioligand, cell line or tissue preparation, and specific binding buffer components.
1. Materials:
-
Receptor Source: Membranes prepared from cultured cells (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest, or homogenized brain tissue from animal models (e.g., rat cortex for 5-HT₂ₐ receptors).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., unlabeled spiperone or serotonin).
-
Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH (7.4), often containing ions like MgCl₂ and antioxidants like ascorbic acid.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying the radioactivity on the filters.
-
Scintillation Fluid.
2. Membrane Preparation:
-
Harvest cells or dissect brain tissue on ice.
-
Homogenize the tissue in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
3. Binding Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding Wells: Add a high concentration of the non-specific binding control.
-
Test Compound Wells: Add serial dilutions of this compound.
-
To all wells, add a fixed concentration of the radioligand.
-
Add the prepared membrane suspension to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks relevant to the study of this compound's interaction with serotonin receptors.
Conclusion
The available data indicates that this compound is a highly potent and selective ligand for the dopamine D₂ receptor. Its affinity for the serotonin 5-HT₂ receptor is considerably lower, suggesting a degree of selectivity that distinguishes it from its parent compound, spiperone. Further comprehensive binding studies across the full panel of serotonin receptor subtypes are warranted to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret future studies aimed at characterizing the nuanced interactions of this compound with the serotonergic system. Such investigations will be instrumental in determining its potential as a therapeutic agent or a research tool for probing the complexities of neurotransmitter receptor function.
References
Pharmacokinetics of Spiperone Analogs in Animal Models: A Technical Guide
Disclaimer: This technical guide focuses on the pharmacokinetics of 3-(2'-[18F]fluoroethyl)spiperone ([¹⁸F]FESP), a close structural analog of 3'-Fluorobenzylspiperone maleate. Due to the limited availability of specific pharmacokinetic data for this compound, [¹⁸F]FESP is used here as a representative model to provide insights into the expected absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds in preclinical animal models.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the pharmacokinetic profile, experimental methodologies, and relevant biological pathways associated with spiperone derivatives.
Introduction
Spiperone and its derivatives are potent antagonists of the dopamine D2 and serotonin 5-HT2A receptors, making them valuable tools in neuroscience research and potential candidates for antipsychotic drug development. Understanding the pharmacokinetic profile of these compounds is crucial for interpreting pharmacodynamic data and predicting their clinical efficacy and safety. This guide synthesizes available data on [¹⁸F]FESP to provide a comprehensive overview of its behavior in animal models, offering a predictive framework for related compounds like this compound.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of [¹⁸F]FESP in various animal models. These data highlight the compound's distribution to the brain, its metabolic stability, and inter-species differences.
Table 1: Brain Uptake and Distribution of [¹⁸F]FESP
| Animal Model | Brain Region | Uptake (% Injected Dose/g) | Striatum-to-Cerebellum Ratio | Time Point |
| Rat | Striatum | High (Specific values vary with study) | ~9-10 | 4 hours |
| Baboon | Striatum | 0.048 ± 0.005 | ~9-10 | 4 hours[1] |
| Mouse | Striatum | High (Specific values vary with study) | High | 210 minutes |
Table 2: In Vivo Stability and Metabolism of [¹⁸F]FESP
| Animal Model | Tissue/Fluid | % Intact [¹⁸F]FESP | Time Point |
| Rat | Striatum | ~90% | 4 hours[2] |
| Plasma | 11% | 2 hours[2] | |
| Mouse | Striatum | >90% | 210 minutes[3] |
| Baboon | Arterial Plasma | ~8% (of total radioactivity) | 4 hours[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections describe standard protocols for in vivo studies involving spiperone analogs in rodent models.
Animal Models and Drug Administration
-
Animal Species: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[2] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Formulation: The compound is typically dissolved in a vehicle suitable for intravenous injection, such as sterile saline, potentially with a small percentage of a solubilizing agent like ethanol or DMSO.
-
Administration: For brain uptake and plasma pharmacokinetic studies, the compound is administered via a single intravenous (IV) bolus injection into the tail vein.
Blood Sampling and Plasma Preparation
A serial blood sampling protocol allows for the construction of a complete pharmacokinetic profile from a single animal, reducing variability and animal usage.[4]
-
Sampling Time Points: Blood samples are collected at predetermined intervals to capture the absorption, distribution, and elimination phases. A typical schedule for an IV study might include samples at 2, 5, 10, 30, 60, 120, and 240 minutes post-injection.[5]
-
Collection Method: Small blood volumes (e.g., 30-50 µL) can be collected via submandibular or saphenous vein puncture for early time points. For later time points or terminal studies, blood can be collected via cardiac puncture under anesthesia.[4]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). The samples are then centrifuged (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to a new tube and stored at -80°C until analysis.[6]
Brain Tissue Homogenization and Analysis
-
Tissue Collection: At the end of the study, animals are euthanized, and the brain is rapidly excised. The brain can be dissected into specific regions (e.g., striatum, cerebellum, cortex) on a cold plate.[2]
-
Homogenization: The brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Sample Preparation for Analysis: Proteins in the plasma and brain homogenate are precipitated to prevent interference with the analytical assay. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol, followed by vortexing and centrifugation.[7] The clear supernatant is then used for analysis.
Bioanalytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a standard method for the sensitive and specific quantification of small molecules in biological matrices.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[7]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, often in positive electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions for the parent drug and an internal standard to ensure quantitative accuracy.[7]
-
Quantification: A calibration curve is generated by spiking blank plasma or brain homogenate with known concentrations of the compound. The concentration of the compound in the study samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations: Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Spiperone and its analogs are potent antagonists of the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR). The binding of an antagonist like this compound blocks the downstream signaling cascade typically initiated by dopamine.
References
- 1. PET measurement of D2 and S2 receptor binding of 3-N-[( 2'-18F]fluoroethyl)spiperone in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(2'-[18F]fluoroethyl)spiperone: in vivo biochemical and kinetic characterization in rodents, nonhuman primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. unmc.edu [unmc.edu]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of 3'-Fluorobenzylspiperone Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluorobenzylspiperone (FBSP) maleate is a potent and selective butyrophenone ligand for the dopamine D2 receptor. This technical guide provides a comprehensive overview of the early preclinical data available for this compound, focusing on its receptor binding profile. Due to the limited publicly available data, this document primarily details its in vitro receptor affinity and provides generalized experimental protocols and relevant signaling pathways based on the known pharmacology of spiperone and its analogs. Currently, there is a lack of published in vivo behavioral and pharmacokinetic data for 3'-Fluorobenzylspiperone maleate.
Core Compound Profile
This compound is an analog of the well-characterized antipsychotic and research chemical, spiperone. The introduction of a 3'-fluoro substitution on the benzyl group has been shown to modulate its binding affinity and selectivity for dopamine and serotonin receptors.
Quantitative Data Summary
The primary preclinical data available for this compound pertains to its in vitro receptor binding affinity. The following table summarizes the key findings from competitive binding assays.
| Receptor Target | Ligand | Ki (nM) | Reference |
| Dopamine D2 | 3'-Fluorobenzylspiperone | 0.023 | [1] |
| Serotonin 5-HT2 | 3'-Fluorobenzylspiperone | Not explicitly quantified, but noted to have 12-fold lower affinity compared to spiperone. | [1] |
Table 1: In Vitro Receptor Binding Affinity of 3'-Fluorobenzylspiperone
Experimental Protocols
While the specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following represents a standard methodology for determining receptor binding affinity for spiperone analogs using radioligand binding assays.
Radioligand Competition Binding Assay for Dopamine D2 and Serotonin 5-HT2 Receptors
This protocol is a generalized representation based on standard practices for spiperone and its analogs.
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-Spiperone for D2 receptors; [3H]-Ketanserin for 5-HT2 receptors.
-
Membrane Preparations: Homogenates from rat striatum (rich in D2 receptors) or frontal cortex (rich in 5-HT2 receptors).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., unlabeled haloperidol for D2, unlabeled ketanserin for 5-HT2).
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., striatum, frontal cortex) from rats.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of the test compound (this compound).
-
Add a fixed concentration of the radioligand ([3H]-Spiperone or [3H]-Ketanserin).
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a saturating concentration of the non-labeled control ligand.
-
Incubate the tubes at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Signaling Pathways
This compound is a high-affinity antagonist at the dopamine D2 receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Antagonism of this receptor blocks the downstream signaling cascades typically initiated by dopamine.
Dopamine D2 Receptor Antagonism Signaling
The binding of an antagonist like this compound to the D2 receptor prevents the binding of endogenous dopamine. This non-activated state of the receptor leads to the following consequences:
-
Gi/o Protein Inactivation: The Gi/o protein remains in its inactive, GDP-bound state.
-
Adenylyl Cyclase Activity: Without inhibition from the activated Gαi/o subunit, adenylyl cyclase remains active, leading to the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Pathway: The sustained levels of cAMP can lead to the activation of Protein Kinase A, which can then phosphorylate various downstream targets, influencing gene transcription and cellular function.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion and Future Directions
This compound demonstrates high affinity and selectivity for the dopamine D2 receptor in vitro. This profile suggests its potential as a tool for neuroscience research, particularly in studies involving the dopaminergic system. However, the lack of publicly available data on its in vivo pharmacology, including behavioral effects and pharmacokinetic properties, is a significant gap in its preclinical characterization. Further studies are warranted to fully elucidate the therapeutic and research potential of this compound. Researchers are encouraged to consult the primary literature for more specific details should they become available.
References
A Comprehensive Review of Spiperone Analogues: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone, a potent butyrophenone antipsychotic, has long served as a critical pharmacological tool and a scaffold for the development of novel central nervous system (CNS) agents.[1] Its high affinity for dopamine D2 and serotonin 5-HT2A receptors has made it a focal point for research into the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] This technical guide provides a comprehensive literature review of spiperone analogues, focusing on their synthesis, receptor binding affinities, functional activities, and the experimental methodologies used for their evaluation. The information is presented to facilitate comparative analysis and guide future drug discovery efforts in this chemical space.
Core Compound: Spiperone
Spiperone is an azaspiro compound characterized by a 1,3,8-triazaspiro[4.5]decane core substituted with phenyl, oxo, and 4-(p-fluorophenyl)-4-oxobutyl groups.[3] It acts as a potent antagonist at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[2] Its multifaceted receptor binding profile has spurred the development of numerous analogues aimed at improving selectivity, potency, and pharmacokinetic properties.
Quantitative Data on Spiperone Analogues
The following tables summarize the binding affinities (Ki in nM) of various spiperone analogues for key CNS receptors. These values have been extracted from multiple peer-reviewed studies to provide a comparative overview.
Table 1: Binding Affinities (Ki, nM) of N-Substituted Spiperone Analogues
| Compound | Substitution at Amide Nitrogen | Dopamine D2 | Serotonin 5-HT2A | Reference(s) |
| Spiperone | -H | 0.89 | 120 | [4] |
| N-Methylspiperone | -CH3 | - | - | [5] |
| N-Ethylspiperone | -CH2CH3 | - | - | [6] |
| N-Propylspiperone | -(CH2)2CH3 | - | - | [6] |
| N-Benzylspiperone | -CH2Ph | - | - | [6] |
| N-(4-Nitrobenzyl)spiperone | -CH2-p-NO2-Ph | - | - | [6] |
| 3-N-(2-[18F]-fluoroethyl)-spiperone ([18F]FESP) | -(CH2)2F | Potent D2 ligand | Potent 5-HT2 ligand | [7][8] |
| N-(p-isothiocyanatophenethyl)spiperone (NIPS) | -CH2CH2-p-NCS-Ph | 10 | - | [9] |
Note: Specific Ki values for all analogues were not always available in the reviewed literature abstracts; qualitative descriptions are provided where applicable.
Table 2: Binding Affinities (Ki, nM) of Spiro-Ring and Butyrophenone Modified Analogues
| Compound | Modification | Dopamine D2 | Serotonin 5-HT2A | Reference(s) |
| p-Bromospiperone | Bromination of spiperone | No significant change | No significant change | [10] |
| 3-N-Fluoroethyl spiperone | N-fluoroethyl substitution | High affinity | - | [11] |
| 3-N-Chloroethyl spiperone | N-chloroethyl substitution | High affinity | - | [11] |
| 3-N-Bromoethyl spiperone | N-bromoethyl substitution | High affinity | - | [11] |
| α-Fluorospiperone | Fluorine alpha to carbonyl | - | - | [11] |
| KML-010 | Replacement of N1-phenyl with methyl | Reduced affinity (400-fold) | Slightly lower affinity | [12] |
Note: This table represents a selection of analogues found in the literature. Further research may reveal a wider array of modifications and corresponding affinity data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the key experimental protocols frequently cited in the study of spiperone analogues.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of spiperone analogues for specific receptors.
Typical Protocol using [3H]-Spiperone for Dopamine D2 Receptors:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]-spiperone (at a concentration near its Kd), and varying concentrations of the unlabeled spiperone analogue (competitor).
-
For total binding, omit the competitor.
-
For non-specific binding, include a high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Functional Assays
Objective: To determine the functional activity (e.g., antagonist, agonist, partial agonist) and potency (EC50 or IC50) of spiperone analogues.
1. cAMP Accumulation Assay (for Gαi/o-coupled receptors like D2):
-
Cell Culture: Use a cell line stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Assay Procedure (Antagonist Mode):
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the spiperone analogue.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA-based).[13][14][15]
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the spiperone analogue.
-
A dose-dependent reversal of the agonist-induced inhibition of cAMP production indicates antagonist activity.
-
Determine the IC50 value from the dose-response curve.
-
2. Calcium Mobilization Assay (for Gαq-coupled receptors like 5-HT2A):
-
Cell Culture: Use a cell line stably expressing the serotonin 5-HT2A receptor (e.g., HEK293 cells).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with varying concentrations of the spiperone analogue.
-
Stimulate the cells with a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence (indicating intracellular calcium levels) against the log concentration of the spiperone analogue.
-
A dose-dependent inhibition of the agonist-induced calcium mobilization indicates antagonist activity.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Studies
Objective: To assess the antipsychotic potential and receptor occupancy of spiperone analogues in living organisms.
1. Receptor Occupancy using Positron Emission Tomography (PET):
-
Radiolabeling: Synthesize a positron-emitting isotopologue of the spiperone analogue (e.g., with 11C or 18F).
-
Animal/Human Studies:
-
Administer the radiolabeled analogue to the subject.
-
Acquire dynamic PET scans of the brain to measure the distribution and binding of the radiotracer in receptor-rich regions (e.g., striatum for D2, cortex for 5-HT2A) and a reference region with low receptor density (e.g., cerebellum).
-
To determine receptor occupancy, a baseline scan is performed, followed by administration of the non-radiolabeled drug at a therapeutic dose, and then a second PET scan is acquired.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of spiperone analogues.
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: General Experimental Workflow for Spiperone Analogue Development.
Conclusion
The study of spiperone analogues continues to be a fertile ground for the discovery of novel CNS therapeutics. By systematically modifying the core spiperone scaffold, researchers have been able to modulate receptor affinity and selectivity, leading to compounds with improved pharmacological profiles. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in this endeavor. The presented information, including the signaling pathway and workflow diagrams, is intended to serve as a practical tool for the design and evaluation of the next generation of spiperone-based CNS agents. Further exploration into the structure-activity relationships and the functional consequences of these modifications will undoubtedly pave the way for more effective treatments for a range of neurological and psychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo binding of spiperone and N-methylspiperone to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of p-bromospiperone as potential neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3'-Fluorobenzylspiperone Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways of 3'-Fluorobenzylspiperone maleate, a potent and selective D₂-like receptor ligand. Due to the absence of a publicly available, detailed synthesis protocol, a proposed synthetic route based on established methods for analogous compounds is presented. This document includes tabulated quantitative data for receptor binding affinities, a detailed experimental protocol for the proposed synthesis, and visualizations of the synthetic workflow and the dopamine D₂ receptor signaling cascade to facilitate understanding and application in a research and drug development context.
Introduction
This compound is a high-affinity antagonist for the dopamine D₂ receptor. It is an analog of the well-characterized antipsychotic agent spiperone. Compared to spiperone, this compound exhibits a 2.5-fold greater affinity for the D₂ receptor and a 12-fold lower affinity for the 5-HT₂ receptor, making it a more selective tool for studying the dopaminergic system. This enhanced selectivity is advantageous for elucidating the specific roles of D₂ receptor signaling in normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders.
Data Presentation
The following table summarizes the binding affinities (Ki) of 3'-Fluorobenzylspiperone and its parent compound, spiperone, for the dopamine D₂ and serotonin 5-HT₂A receptors. Lower Ki values indicate higher binding affinity.
| Compound | D₂ Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | D₂/5-HT₂A Selectivity Ratio |
| 3'-Fluorobenzylspiperone | 0.023 | 1.4 | 60.87 |
| Spiperone | 0.057 | 0.12 | 2.11 |
Experimental Protocols
Proposed Synthesis Protocol for this compound
This protocol describes a proposed method for the synthesis of this compound via N-alkylation of spiperone with 3-fluorobenzyl bromide. This method is based on general procedures for the N-alkylation of secondary amines in the synthesis of spiperone analogs.
Materials:
-
Spiperone
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Maleic acid
-
Ethanol (EtOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
N-Alkylation:
-
To a solution of spiperone (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension under an inert atmosphere (argon or nitrogen) at room temperature for 15 minutes.
-
Add 3-fluorobenzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3'-Fluorobenzylspiperone free base.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to isolate the pure 3'-Fluorobenzylspiperone.
-
-
Maleate Salt Formation:
-
Dissolve the purified 3'-Fluorobenzylspiperone free base in a minimal amount of warm ethanol.
-
In a separate flask, dissolve maleic acid (1.1 eq) in warm ethanol.
-
Slowly add the maleic acid solution to the 3'-Fluorobenzylspiperone solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation of the maleate salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterization:
The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity (≥98%).
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Dopamine D₂ Receptor Signaling Pathway
Caption: Dopamine D₂ receptor signaling pathways.
Application Notes and Protocols: Radiolabeling of 3'-Fluorobenzylspiperone Maleate with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 3'-Fluorobenzylspiperone maleate with Fluorine-18 ([¹⁸F]3-FBnSpiperone), a potent and selective D₂-like receptor ligand. This radiotracer is a valuable tool for in vivo imaging of dopamine D₂ receptors using Positron Emission Tomography (PET), aiding in the study of various neurological and psychiatric disorders.
Introduction
3'-Fluorobenzylspiperone is a high-affinity antagonist for dopamine D₂ receptors. Radiolabeling this molecule with the positron-emitting radionuclide Fluorine-18 (t½ = 109.7 min) allows for non-invasive in vivo quantification and localization of these receptors. [¹⁸F]3-FBnSpiperone PET imaging can be instrumental in understanding the pathophysiology of conditions such as Parkinson's disease, schizophrenia, and addiction, as well as in the development of novel therapeutic agents targeting the dopaminergic system.
The synthesis of [¹⁸F]3-FBnSpiperone is typically achieved via a one-step nucleophilic substitution reaction on a suitable precursor. The following sections detail the necessary materials, equipment, and step-by-step protocols for the radiosynthesis, purification, and quality control of this important PET radiotracer.
Radiolabeling Workflow
The overall workflow for the production of [¹⁸F]3-FBnSpiperone involves several key stages, from the production of the [¹⁸F]fluoride to the final quality control of the radiotracer.
Caption: Automated radiosynthesis workflow for [¹⁸F]3-FBnSpiperone.
Experimental Protocols
Materials and Equipment
-
Precursor: 3'-(Bromobenzyl)spiperone or 3'-(Tosyloxymethylbenzyl)spiperone
-
Radionuclide: No-carrier-added [¹⁸F]fluoride in [¹⁸O]enriched water
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous, HPLC grade)
-
Ethanol (USP grade)
-
Water for Injection (WFI)
-
Sterile Saline (0.9%)
-
-
Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora®, Trasis AllinOne)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a radioactivity detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak®)
-
Analytical HPLC system for quality control
-
Gas Chromatograph (GC) for residual solvent analysis
-
pH meter or pH strips
-
Sterile filtration unit (0.22 µm filter)
-
Lead-shielded hot cell
-
Radiosynthesis Procedure (Automated)
The following protocol is a general guideline and may require optimization based on the specific automated synthesis module used.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Transfer the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water mixture to the automated synthesis module.
-
Trap the [¹⁸F]fluoride on a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or under vacuum to evaporate the water. This is typically done in two steps with an intermediate addition of anhydrous acetonitrile to ensure complete drying of the [¹⁸F]F-K₂₂₂-K₂CO₃ complex.
-
-
Nucleophilic Fluorination:
-
Dissolve the 3'-(bromobenzyl)spiperone or 3'-(tosyloxymethylbenzyl)spiperone precursor (typically 1-5 mg) in anhydrous acetonitrile or dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]F-K₂₂₂-K₂CO₃ complex in the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a defined period (e.g., 10-15 minutes).
-
-
Purification:
-
Semi-preparative HPLC:
-
After the reaction, quench the mixture with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column.
-
Elute the column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) to separate [¹⁸F]3-FBnSpiperone from unreacted [¹⁸F]fluoride and other impurities.
-
Collect the fraction corresponding to the [¹⁸F]3-FBnSpiperone peak, identified by the radioactivity detector.
-
-
Solid-Phase Extraction (SPE):
-
Dilute the collected HPLC fraction with WFI.
-
Pass the diluted solution through a C18 SPE cartridge to trap the [¹⁸F]3-FBnSpiperone.
-
Wash the cartridge with WFI to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline to the desired final concentration and formulation for injection.
-
-
-
Sterile Filtration:
-
Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the radiosynthesis and quality control of [¹⁸F]3-FBnSpiperone.
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Typical Value |
| Starting [¹⁸F]Fluoride Activity | 1-2 Ci (37-74 GBq) |
| Precursor Amount | 2-5 mg |
| Labeling Temperature | 110 °C |
| Labeling Time | 10 min |
| Total Synthesis Time | 45-60 min |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Molar Activity | > 1 Ci/µmol (> 37 GBq/µmol) |
Table 2: Quality Control Specifications
| Test | Specification |
| Appearance | Clear, colorless solution, free of particulates |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Identity | Fluorine-18 |
| Radionuclidic Purity | ≥ 99.5% |
| Residual Solvents | |
| Acetonitrile | < 410 ppm |
| Ethanol | < 5000 ppm |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) |
| Sterility | Sterile |
Signaling Pathway and Logical Relationships
The following diagram illustrates the binding of [¹⁸F]3-FBnSpiperone to the dopamine D₂ receptor and its role in PET imaging.
Caption: Binding of [¹⁸F]3-FBnSpiperone to the D₂ receptor for PET imaging.
Conclusion
The radiosynthesis of [¹⁸F]3-Fluorobenzylspiperone maleate can be reliably automated to produce a high-quality radiotracer for PET imaging of dopamine D₂ receptors. The protocols and data presented in these application notes provide a solid foundation for researchers and clinicians to implement the production and use of this valuable imaging agent. Adherence to stringent quality control measures is essential to ensure the safety and efficacy of the radiotracer for human use.
Application Notes and Protocols for 3'-Fluorobenzylspiperone Maleate in PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3'-Fluorobenzylspiperone (FESP) maleate, specifically its radiolabeled form [¹⁸F]FESP, in Positron Emission Tomography (PET) imaging studies. This document details the applications, experimental protocols, and relevant signaling pathways associated with this radiotracer, which is a high-affinity antagonist for dopamine D2 and serotonin 5-HT2A receptors.
Introduction
[¹⁸F]FESP is a valuable radiopharmaceutical for in vivo imaging of dopamine D2 and serotonin 5-HT2A receptor distribution and density in the brain. Its characteristics make it a suitable tool for neuroscience research and drug development, particularly in the study of neurological and psychiatric disorders where these receptor systems are implicated. Spiperone and its analogs are known to have a high affinity for D2 and 5-HT2 receptors, with lower affinity for α1-adrenergic receptors and minimal binding to other receptors.[1]
Applications
-
Neuroreceptor Imaging: [¹⁸F]FESP PET allows for the non-invasive quantification and localization of dopamine D2 and serotonin 5-HT2A receptors in the living brain. This is crucial for understanding the pathophysiology of various disorders.
-
Drug Development and Occupancy Studies: This technique can be used to assess the binding of novel therapeutic agents to D2 and 5-HT2A receptors, helping to determine appropriate dosing and target engagement.
-
Disease Research: [¹⁸F]FESP PET is employed in studies of schizophrenia, Parkinson's disease, and other conditions where dopaminergic and serotonergic systems are dysregulated.[2]
Quantitative Data
The following tables summarize key quantitative data for [¹⁸F]FESP from various studies.
Table 1: Radiosynthesis Parameters for [¹⁸F]FESP
| Parameter | Value | Reference |
| Precursor | 3-(2'-Bromoethyl)spiperone or 3-(2'-methylsulfonyloxyethyl)spiperone | [1] |
| Radiolabeling Method | Nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2 | [1] |
| Radiochemical Yield | 30-40% (End of Synthesis) | [1] |
| Specific Activity | 74-370 GBq/µmol (2-10 Ci/µmol) | [1] |
| Radiochemical Purity | >99% | [1] |
| Total Synthesis Time | <60 minutes | [1] |
Table 2: In Vitro Binding Affinities
| Receptor | Ligand | IC₅₀ (nM) |
| Dopamine D2 | [¹⁸F]FESP | 1.5 |
Table 3: Biodistribution of [¹⁸F]FESP in Humans (2 hours post-injection)
| Organ/Tissue | % Injected Dose |
| Intact [¹⁸F]FESP in Arterial Plasma | 54% |
Note: Only about 1% of the injected [¹⁸F]FESP enters the brain. The striatum shows the highest localization of radioactivity in the human brain.
Experimental Protocols
Radiosynthesis of [¹⁸F]FESP
This protocol describes a one-step, one-pot synthesis of [¹⁸F]FESP.
Materials:
-
3-(2'-Bromoethyl)spiperone or 3-(2'-methylsulfonyloxyethyl)spiperone (precursor)
-
Potassium [¹⁸F]fluoride Kryptofix complex (K[¹⁸F]F/Kryptofix 2.2.2)
-
Acetonitrile (anhydrous)
-
Automated synthesis module
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Prepare the K[¹⁸F]F/Kryptofix 2.2.2 complex.
-
Dissolve the spiperone precursor in anhydrous acetonitrile.
-
Add the K[¹⁸F]F/Kryptofix 2.2.2 complex to the precursor solution.
-
Heat the reaction mixture in the automated synthesis module. The reaction is typically complete in under 60 minutes.
-
Purify the resulting [¹⁸F]FESP using semi-preparative HPLC.
-
Formulate the purified [¹⁸F]FESP in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests to determine radiochemical purity (>99%) and specific activity.
In Vivo PET Imaging Protocol (Rodent)
Animal Preparation:
-
Fast the animal (e.g., Sprague-Dawley rat) for 4-6 hours prior to imaging to reduce blood glucose levels.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter in the lateral tail vein for radiotracer injection.
Image Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of [¹⁸F]FESP (typically 5-15 MBq) via the tail vein catheter.
-
Begin dynamic PET scan acquisition immediately after injection and continue for a duration of up to 4 hours.
-
Monitor the animal's vital signs throughout the scan.
Blocking Studies (for specificity confirmation):
-
In a separate cohort of animals, pre-treat with a non-radioactive D2/5-HT2A antagonist (e.g., (+)-butaclamol, 0.5 mg/kg) prior to [¹⁸F]FESP injection to demonstrate receptor-specific binding.
In Vivo PET Imaging Protocol (Human)
Participant Preparation:
-
Obtain informed consent from the participant.
-
Ensure the participant has fasted for at least 4-6 hours.
-
Insert an intravenous catheter for radiotracer administration and a second catheter for arterial blood sampling (for metabolite analysis).
Image Acquisition:
-
Position the participant comfortably in the PET scanner.
-
Acquire a transmission scan or CT scan for attenuation correction.
-
Administer an intravenous bolus injection of [¹⁸F]FESP (typically 185-370 MBq).
-
Commence dynamic PET imaging of the brain for a duration of at least 2 hours.
-
Collect serial arterial blood samples throughout the scan to measure the concentration of intact [¹⁸F]FESP and its radiometabolites in plasma.
Data Analysis:
-
Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay).
-
Define regions of interest (ROIs) on the images, typically including the striatum (caudate and putamen) and a reference region with low receptor density like the cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., compartmental models) with the metabolite-corrected arterial input function to estimate binding parameters such as the binding potential (BP).
-
Calculate the striatal-to-cerebellum ratio as a simpler, semi-quantitative measure of specific binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors, as well as a typical experimental workflow for an [¹⁸F]FESP PET imaging study.
Caption: Workflow for the radiosynthesis of [¹⁸F]FESP.
Caption: General workflow for an in vivo [¹⁸F]FESP PET imaging study.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
Protocol for In Vivo Dopamine D2 Receptor Occupancy Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine D2 receptors are a primary target for antipsychotic drugs and play a crucial role in various neurological and psychiatric disorders. Determining the in vivo occupancy of these receptors by a drug candidate is a critical step in drug development. It provides essential information on dose-response relationships, therapeutic window, and potential for extrapyramidal side effects.[1][2][3] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive quantification of D2 receptor occupancy in the living brain.[4] This document provides a detailed protocol for conducting in vivo dopamine D2 receptor occupancy studies, primarily focusing on PET imaging.
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that signals through both canonical and non-canonical pathways. Understanding these pathways is crucial for interpreting the functional consequences of receptor occupancy.
Canonical G-protein Signaling
D2Rs preferentially couple to Gi/o proteins.[5] Activation of the D2R by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][7][8] This pathway modulates neuronal excitability and synaptic plasticity.[[“]]
Figure 1: D2 Receptor G-protein Signaling Pathway.
Non-Canonical β-Arrestin Signaling
D2 receptors can also signal through a β-arrestin-dependent pathway.[5] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the D2R, leading to the recruitment of β-arrestin2. β-arrestin2 can act as a scaffold for various signaling proteins, initiating pathways independent of G-protein activation. This pathway is implicated in receptor desensitization, internalization, and distinct behavioral outcomes.
Figure 2: D2 Receptor β-Arrestin Signaling Pathway.
Experimental Protocol: PET Imaging for D2 Receptor Occupancy
This protocol outlines the key steps for a typical D2 receptor occupancy study in humans using PET. The principles can be adapted for preclinical studies in animal models.[2][9][10]
Study Design
A within-subject, test-retest design is most common.[11] Each subject undergoes at least two PET scans:
-
Baseline Scan: Performed before administration of the investigational drug to measure baseline D2 receptor availability.
-
Post-dose Scan: Performed after administration of the investigational drug to measure D2 receptor availability in the presence of the drug.[11]
The timing of the post-dose scan should be chosen to coincide with the expected peak or steady-state plasma concentration of the drug.[12][13]
Figure 3: General Experimental Workflow for PET Occupancy Studies.
Radioligand Selection
The choice of radioligand is critical. Both antagonist and agonist radioligands are available, each with specific properties. Antagonist radioligands are more commonly used for quantifying total D2 receptor density.[[“]] Agonist radioligands are designed to preferentially bind to the high-affinity state of the D2 receptor and may be more sensitive to changes in endogenous dopamine levels.[15][16][17]
| Radioligand | Type | Target Region(s) | Key Features |
| [11C]raclopride | Antagonist | Striatum | Gold standard for striatal D2 imaging; moderate affinity.[[“]] |
| [11C]FLB 457 | Antagonist | Extrastriatal | High affinity, suitable for low-density receptor regions.[13][[“]] |
| [18F]fallypride | Antagonist | Striatal & Extrastriatal | High affinity; longer half-life of 18F allows for later imaging.[[“]] |
| [11C]-MNPA | Agonist | Striatum | Targets the high-affinity state of the D2 receptor.[[“]][16] |
| [123I]IBZM | Antagonist | Striatum | Used for SPECT imaging.[18] |
PET Scan Procedure
-
Subject Preparation: Subjects should be positioned comfortably in the PET scanner to minimize motion. A head-holder is typically used. An intravenous line is inserted for radioligand injection.
-
Radioligand Injection: The radioligand is administered as an intravenous bolus.
-
Dynamic Scan Acquisition: Dynamic emission data are collected for 60-90 minutes immediately following injection.[16]
-
Anatomical Imaging: A high-resolution anatomical MRI scan is acquired for each subject to allow for accurate delineation of brain regions of interest (ROIs).[1]
Data Analysis
-
Image Co-registration: The PET images are co-registered with the individual's MRI scan.[1]
-
Region of Interest (ROI) Definition: ROIs are delineated on the MRI. For D2 receptor occupancy, key ROIs include the striatum (caudate and putamen) and a reference region, typically the cerebellum, which has a negligible density of D2 receptors.[12]
-
Time-Activity Curves (TACs): TACs are generated by plotting the radioactivity concentration in each ROI over time.
-
Kinetic Modeling: A kinetic model is applied to the TACs to estimate the binding potential (BPND), which is proportional to the density of available receptors (Bmax) and the affinity of the radioligand (1/Kd).[11] The Simplified Reference Tissue Model (SRTM) is a commonly used method that does not require arterial blood sampling.[12][19]
-
Occupancy Calculation: Receptor occupancy (Occ) is calculated as the percentage reduction in BPND in the post-dose scan compared to the baseline scan:
Occ (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
Quantitative Data Summary
The following tables summarize typical D2 receptor occupancy values for various antipsychotic drugs. These values are illustrative and can vary based on dose, timing of the scan, and individual patient factors.
Table 1: D2 Receptor Occupancy of Antipsychotics in Humans
| Drug | Dose | Occupancy (%) | Imaging Method | Reference |
| JNJ-37822681 | 2 mg | 9-19% | [11C]raclopride PET | [19] |
| JNJ-37822681 | 20 mg | 60-74% | [11C]raclopride PET | [19] |
| Olanzapine | 5 mg | ~60% | [123I]IBZM-SPECT | [18] |
| Olanzapine | 20 mg | ~83% | [123I]IBZM-SPECT | [18] |
| Risperidone (long-acting) | 25 mg (every 2 weeks) | 54% (pre-injection) | [11C]raclopride PET | [20] |
| Risperidone (long-acting) | 50 mg (every 2 weeks) | >65% (pre-injection) | [11C]raclopride PET | [20] |
| Haloperidol | - | 92% (at 3h post 7.5mg) | [11C]raclopride PET | [12] |
| CP-88,059-1 | 60 mg | 85% | [11C]raclopride PET | [21] |
Table 2: Therapeutic Window for D2 Receptor Occupancy
| Clinical Outcome | D2 Occupancy Range (%) | Notes | References |
| Antipsychotic Efficacy | 65 - 80% | A general therapeutic window for many antipsychotics. | [1][3] |
| Extrapyramidal Symptoms (EPS) | > 80% | Higher occupancy is associated with an increased risk of motor side effects. | [1][2] |
| Symptom Reduction (≥25%) | ~60% | Cutoff for a minimal clinical response. | [3] |
| Symptom Reduction (≥50%) | ~72% | Cutoff for a more robust clinical response. | [3] |
Conclusion
In vivo dopamine D2 receptor occupancy studies are an indispensable tool in neuropsychopharmacology and drug development. By providing a quantitative measure of the interaction between a drug and its target in the living human brain, these studies facilitate the selection of optimal doses for clinical trials, thereby accelerating the development of new and improved treatments for psychiatric and neurological disorders. Careful selection of study design, radioligand, and data analysis methods are paramount to obtaining reliable and interpretable results.
References
- 1. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor occupancy and clinical effects: a systematic review and pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Occupancy of dopamine D2 receptors in the mouse brain measured using ultra-high-resolution single-photon emission tomography and [123]IBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Estimation of the time-course of dopamine D2 receptor occupancy in living human brain from plasma pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychiatryonline.org [psychiatryonline.org]
- 21. Dose dependent occupancy of central dopamine D2 receptors by the novel neuroleptic CP-88,059-01: a study using positron emission tomography and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Fluorobenzylspiperone Maleate in Neuropsychiatric Disorder Research
Introduction
3'-Fluorobenzylspiperone maleate is a potent and highly selective antagonist for the dopamine D₂ receptor.[1] Its utility in the study of neuropsychiatric disorders stems from the central role of the dopaminergic system in the pathophysiology of conditions such as schizophrenia, bipolar disorder, and Parkinson's disease.[2][3] Dysregulation of dopamine signaling, particularly hyperactivity in mesolimbic pathways, is a key feature of psychosis.[2] As a butyrophenone derivative, this compound serves as a valuable research tool for investigating the therapeutic mechanism of D₂ receptor blockade, for characterizing the distribution and function of D₂ receptors, and for the preclinical evaluation of novel antipsychotic agents.
Compared to its parent compound, spiperone, this compound exhibits a significantly improved binding profile, with a 2.5-fold greater affinity for the D₂ receptor and a 12-fold lower affinity for the serotonin 5-HT₂ₐ receptor.[1] This enhanced selectivity allows for more precise interrogation of D₂ receptor-mediated pathways, minimizing the confounding effects of serotonergic activity. Its high affinity makes it suitable for a range of applications, including in vitro competitive binding assays and, when radiolabeled, in vivo imaging techniques like Positron Emission Tomography (PET).
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
This table summarizes the binding affinity (Ki) of this compound for key neurotransmitter receptors relevant to neuropsychiatric disorders.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Dopamine D₂ | 0.023 | [1] |
| Spiperone (for comparison) | Dopamine D₂ | ~0.057 | [1][4] |
| This compound | Serotonin 5-HT₂ | Higher Ki (lower affinity) than Spiperone | [1] |
| Spiperone (for comparison) | Serotonin 5-HT₂ₐ | High Affinity | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]spiperone.
1. Materials and Reagents:
-
Cell membranes expressing human recombinant D₂ receptors (e.g., from HEK-293 cells) or rodent striatal tissue homogenates.
-
[³H]spiperone (specific activity ~60-90 Ci/mmol).
-
This compound.
-
(+)-Butaclamol or Haloperidol (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
Filtration manifold.
2. Membrane Preparation (from cell culture):
-
Culture HEK-293 cells stably expressing the human D₂ receptor.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]spiperone (at a final concentration near its Kd, e.g., 0.1-0.3 nM), and 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL (+)-butaclamol (final concentration ~10 µM), 50 µL [³H]spiperone, and 100 µL membrane preparation.
-
Competitive Binding: 50 µL of each dilution of this compound, 50 µL [³H]spiperone, and 100 µL membrane preparation.
-
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle shaking.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the total binding and competitive binding CPMs.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo PET Imaging of D₂ Receptors in Animal Models (Conceptual)
This protocol provides a general framework for using a radiolabeled form of a high-affinity D₂ ligand (e.g., [¹⁸F]-labeled 3'-Fluorobenzylspiperone) for PET imaging in a rodent model of a neuropsychiatric disorder.
1. Animal Preparation:
-
Select an appropriate animal model (e.g., a genetic or pharmacologically-induced model of schizophrenia).[5][6][7]
-
Fast the animal for 4-6 hours before the scan to ensure stable physiological conditions.[8]
-
Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the procedure.
-
Place the animal on the scanner bed and secure it to prevent movement. Monitor vital signs (respiration, temperature).
2. Radiotracer Administration:
-
Synthesize the ¹⁸F-labeled D₂ receptor ligand (e.g., [¹⁸F]-FESP) following established radiochemistry protocols.[9]
-
Administer a bolus injection of the radiotracer via a tail vein catheter (typically 5-20 MBq for a mouse).[10]
3. PET Scan Acquisition:
-
Begin dynamic PET data acquisition immediately after radiotracer injection.
-
Acquire data for 60-90 minutes in list mode to allow for flexible framing and motion correction.[11]
-
Following the emission scan, perform a CT or MRI scan for anatomical co-registration and attenuation correction.[11]
4. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical MRI or CT images.
-
Delineate regions of interest (ROIs), such as the striatum (high D₂ receptor density) and cerebellum (low D₂ receptor density, often used as a reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., simplified reference tissue model) to quantify D₂ receptor availability, often expressed as the binding potential (BP_ND).
-
Compare BP_ND values between the disease model animals and control animals, or before and after a therapeutic intervention.
Visualizations
Caption: D₂ Receptor Antagonism Signaling Pathway.
References
- 1. This compound | CAS 1135278-61-3 | Tocris Bioscience [tocris.com]
- 2. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 3. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. acnp.org [acnp.org]
- 8. snmmi.org [snmmi.org]
- 9. 3-N-(2-[18F]-fluoroethyl)-spiperone: A novel ligand for cerebral dopamine receptor studies with pet-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 10. oncodesign.com [oncodesign.com]
- 11. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Fluorobenzylspiperone Maleate in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-Fluorobenzylspiperone maleate as a research tool in the study of schizophrenia. This document includes its receptor binding profile, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and cognitive deficits. The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, is a key contributor to the positive symptoms of the disorder. Consequently, many antipsychotic drugs are antagonists or partial agonists at the D2 receptor. Additionally, the serotonin system, especially the 5-HT2A receptor, is implicated in the pathophysiology of schizophrenia, and many atypical antipsychotics exhibit high affinity for this receptor, which is thought to contribute to a lower incidence of extrapyramidal side effects.
This compound is a high-affinity and selective ligand for the dopamine D2 receptor.[1] Its structural similarity to spiperone, a well-characterized butyrophenone antipsychotic, makes it a valuable tool for investigating the role of D2 receptors in schizophrenia. Its distinct affinity profile compared to spiperone, with a higher affinity for D2 receptors and a lower affinity for 5-HT2 receptors, allows for more targeted studies of dopaminergic signaling.[1] This compound can be utilized in a variety of in vitro and in vivo experimental paradigms to probe the neurobiology of schizophrenia and to characterize the pharmacological properties of potential antipsychotic agents. A radiolabeled analog, 3-N-(2-[18F]-fluoroethyl)-spiperone ([18F]FESP), has been developed for use in Positron Emission Tomography (PET) imaging to visualize and quantify D2 and 5-HT2 receptor densities in the brain.[2]
While a comprehensive binding profile for this compound across a wide range of neurotransmitter receptors is not extensively documented in publicly available literature, its high potency and selectivity for the D2 receptor are well-established.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the known receptor binding affinity of this compound. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Species | Source |
| Dopamine D2 | This compound | 0.023 | - | [1] |
| Dopamine D2 | Spiperone | - | - | [1] |
| 5-HT2 | This compound | - | - | [1] |
| 5-HT2 | Spiperone | - | - | [1] |
Note: this compound displays a 2.5-fold greater affinity for the D2 receptor and a 12-fold lower affinity for 5-HT2 receptors compared to spiperone.[1]
Experimental Protocols
Detailed methodologies for key experiments relevant to the application of this compound in schizophrenia research are provided below.
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound, such as this compound, for the dopamine D2 receptor using a radiolabeled ligand (e.g., [3H]Spiperone).
Materials:
-
Cell membranes prepared from a cell line expressing recombinant human dopamine D2 receptors (e.g., HEK293 or CHO cells).
-
[3H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Unlabeled spiperone (for determination of non-specific binding).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer using a tissue homogenizer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled spiperone.
-
Test Compound: 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).
-
-
Add 50 µL of [3H]Spiperone to each well at a final concentration approximately equal to its Kd (e.g., 0.1-0.5 nM).
-
Add 150 µL of the membrane preparation to each well. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol is used to assess the potential antipsychotic-like activity of a compound by measuring its ability to attenuate the hyperlocomotor effects of amphetamine in rodents, a model for dopamine hyperactivity in psychosis.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
d-Amphetamine sulfate.
-
Test compound (this compound).
-
Vehicle (e.g., saline, DMSO, or Tween 80 in saline).
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
-
Syringes and needles for injections (e.g., intraperitoneal - i.p.).
Procedure:
-
Acclimation: Acclimate the animals to the housing facility for at least one week before the experiment. Handle the animals for several days prior to testing to reduce stress.
-
Habituation: On the day of the experiment, place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle via the desired route (e.g., i.p.) at various doses. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes before the amphetamine challenge).
-
-
Amphetamine Challenge: After the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline to the animals.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, return the animals to the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for 60-120 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).
-
Calculate the total distance traveled or total activity counts for each animal during the recording period.
-
Compare the locomotor activity of the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like efficacy.
-
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This assay assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Test compound (this compound).
-
Vehicle.
-
Startle response measurement system, consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the animal's startle response.
Procedure:
-
Acclimation and Habituation: Similar to the hyperlocomotion assay, acclimate and handle the animals prior to testing.
-
Drug Administration: Administer the test compound or vehicle at various doses and at a predetermined time before the PPI test session.
-
Test Session:
-
Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB, 20 ms duration) presented 30-120 ms before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The inter-trial interval should be varied (e.g., 10-30 seconds).
-
-
Data Acquisition: The startle response (amplitude of the flinch) is measured for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 * [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials]
-
Compare the %PPI between the different treatment groups using appropriate statistical methods (e.g., ANOVA). An increase in %PPI in a schizophrenia animal model (e.g., after treatment with a dopamine agonist or NMDA antagonist) by the test compound suggests a restoration of sensorimotor gating and potential therapeutic efficacy.
-
This protocol provides a general framework for a PET study to measure the in vivo occupancy of dopamine D2 receptors by a compound like this compound in non-human primates or human subjects, using a radioligand such as [11C]raclopride.
Materials and Equipment:
-
PET scanner.
-
Radioligand ([11C]raclopride).
-
Test compound (this compound).
-
Ancillary equipment for intravenous injections and, if necessary, arterial blood sampling.
-
Image analysis software.
Procedure:
-
Subject Preparation:
-
Subjects should be free of any medications that could interfere with dopamine signaling for an appropriate washout period.
-
Position the subject in the PET scanner to ensure the brain, particularly the striatum, is within the field of view. A head-holder should be used to minimize movement.
-
-
Baseline Scan (Pre-drug):
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]raclopride (e.g., ~10 mCi).
-
Acquire dynamic PET data for 60-90 minutes.
-
If required for full kinetic modeling, collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma and its metabolites.
-
-
Drug Administration: Administer a single dose of this compound. The timing between drug administration and the second PET scan should be based on the time to reach peak plasma and brain concentrations of the drug.
-
Post-drug Scan:
-
At the appropriate time after drug administration, perform a second PET scan identical to the baseline scan, including the injection of [11C]raclopride and data acquisition.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with an anatomical MRI of the subject for accurate delineation of brain regions of interest (ROIs).
-
Define ROIs, including a target region rich in D2 receptors (e.g., putamen, caudate) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND) for the baseline and post-drug scans. BPND is a measure of the density of available receptors. This can be done using various kinetic models, such as the simplified reference tissue model (SRTM), which does not require arterial blood sampling.
-
-
Receptor Occupancy Calculation:
-
Calculate the D2 receptor occupancy (Occ) using the following formula: Occ (%) = 100 * [(BPND, baseline - BPND, post-drug) / BPND, baseline]
-
Relate the receptor occupancy to the plasma concentration of this compound to establish a dose-occupancy relationship.
-
Visualizations
References
Application Notes and Protocols: Autoradiography with [18F]3'-Fluorobenzylspiperone Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]3'-Fluorobenzylspiperone maleate is a potent and selective radioligand for the dopamine D2 receptor, exhibiting a high binding affinity. This characteristic makes it a valuable tool for in vitro autoradiography studies to visualize and quantify the distribution and density of D2 receptors in neuronal tissues. With a 2.5-fold greater affinity for D2 receptors and a 12-fold lower affinity for 5-HT2 receptors compared to spiperone, it offers enhanced selectivity for the dopaminergic system. These application notes provide detailed protocols for the use of [18F]this compound in quantitative receptor autoradiography.
Data Presentation
Quantitative Binding Data
The following table summarizes the in vitro binding characteristics of this compound.
| Parameter | Receptor | Value | Notes |
| Ki (Inhibition Constant) | Dopamine D2 | 0.023 nM | Indicates very high affinity for the D2 receptor. |
| Relative Affinity | Serotonin 5-HT2A | 12-fold lower than spiperone | Demonstrates selectivity for D2 over 5-HT2A receptors. |
| Bmax (Maximum Receptor Density) | Dopamine D2 & 5-HT2A | Tissue-dependent | This value must be determined experimentally for the specific tissue and brain region under investigation through saturation binding experiments. |
Experimental Protocols
This section outlines a detailed protocol for in vitro receptor autoradiography using [18F]this compound on brain tissue sections.
I. Tissue Preparation
-
Brain Tissue Sectioning :
-
Rapidly dissect fresh brain tissue and freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Dry the slides and store them at -80°C until the day of the experiment.
-
II. In Vitro Receptor Autoradiography Assay
-
Pre-incubation :
-
Bring the slides to room temperature.
-
Place the slides in a slide holder and pre-incubate them in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature. This step helps to remove endogenous ligands.
-
-
Incubation with [18F]this compound :
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Add [18F]this compound to the incubation buffer at a concentration appropriate for the experiment (e.g., for saturation studies, a range of concentrations from approximately 0.1 x Kd to 10 x Kd is recommended).
-
Incubate the tissue sections with the radioligand solution for 60-120 minutes at room temperature.
-
-
Determination of Non-Specific Binding :
-
To determine non-specific binding, incubate an adjacent set of tissue sections in the presence of a high concentration (e.g., 1-10 µM) of a suitable competing ligand, such as unlabeled spiperone or a specific D2 antagonist like haloperidol, in addition to the [18F]this compound.
-
-
Washing :
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of short washes in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). A typical procedure would be 2-3 washes of 1-5 minutes each.
-
Finally, perform a quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying :
-
Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
-
III. Imaging and Data Analysis
-
Exposure :
-
Appose the dried, labeled slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated radioactive standards to enable quantification of the results.
-
The exposure time will depend on the amount of radioactivity bound to the tissue and can range from several hours to days.
-
-
Image Acquisition :
-
After exposure, scan the phosphor imaging plate using a phosphor imager or develop the autoradiographic film.
-
-
Quantitative Analysis :
-
Use densitometry software to measure the optical density in different brain regions on the autoradiograms.
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
For saturation binding experiments, plot the specific binding against the concentration of the radioligand to determine the Kd (dissociation constant) and Bmax (maximum receptor density) using non-linear regression analysis.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.
Experimental Workflow for In Vitro Autoradiography
Caption: General experimental workflow for in vitro receptor autoradiography.
Animal Models for 3'-Fluorobenzylspiperone Maleate Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Fluorobenzylspiperone maleate is a potent and selective antagonist for the dopamine D2 receptor, with a lower affinity for the serotonin 5-HT2A receptor. Its favorable pharmacological profile makes it a valuable tool in neuroscience research, particularly for studying the role of the dopaminergic system in various physiological and pathological processes. When radiolabeled with fluorine-18 ([¹⁸F]), 3'-Fluorobenzylspiperone becomes a powerful radiotracer for in vivo imaging of D2 receptors using Positron Emission Tomography (PET). This allows for the non-invasive quantification and longitudinal monitoring of receptor density and occupancy in preclinical animal models, providing crucial insights into neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.
These application notes provide a comprehensive overview of the use of this compound in animal models, including its receptor binding profile, detailed protocols for behavioral and imaging studies, and the underlying signaling pathways.
Quantitative Data
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of 3'-Fluorobenzylspiperone analogs for various central nervous system (CNS) receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference Compound |
| Dopamine D2 | 0.44 | [¹⁸F]FESP |
| Serotonin 5-HT2A | 0.57 | [¹⁸F]FESP |
| Adrenergic α1 | 23 | [¹⁸F]FESP |
[¹⁸F]FESP (3-(2'-[¹⁸F]fluoroethyl)spiperone) is a close structural analog of 3'-Fluorobenzylspiperone.
Signaling Pathways and Experimental Workflows
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
This compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, thereby inhibiting their downstream signaling cascades.
Experimental Workflow: Behavioral Assessment in Rodents
This workflow outlines the key steps for assessing the behavioral effects of this compound in rodent models.
Troubleshooting & Optimization
Improving the radiochemical yield of [18F]3'-Fluorobenzylspiperone maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield of [18F]3'-Fluorobenzylspiperone maleate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the radiosynthesis of [18F]this compound?
A1: The most common strategy is a two-step nucleophilic substitution. The first step involves the synthesis of an [18F]fluorobenzyl agent with a good leaving group, such as [18F]3-fluorobenzyl bromide or tosylate. The second step is the N-alkylation of the spiperone precursor with the prepared [18F]fluorobenzyl agent under basic conditions.
Q2: What are the critical factors influencing the radiochemical yield (RCY)?
A2: Several factors can significantly impact the RCY, including the efficiency of the initial [18F]fluoride trapping and elution, the dryness of the [18F]fluoride-cryptand complex, the choice of leaving group on the benzyl precursor, reaction temperature, reaction time, and the purity of the spiperone precursor.[1]
Q3: Which leaving group is optimal for the 3-fluorobenzyl precursor?
A3: While various leaving groups can be used, tosylates and bromides are commonly employed for nucleophilic fluorination reactions.[2][3] The choice depends on the stability of the precursor and the reactivity desired. Nosylates have also been shown to be favorable for radiofluorination in some cases.[4]
Q4: How can I purify the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying [18F]this compound to ensure high radiochemical purity.[5] Solid-phase extraction (SPE) using cartridges like C18 can also be employed for simplification of the purification process, potentially in combination for improved purity.[6]
Q5: What is a typical radiochemical yield for analogous spiperone derivatives?
A5: For the synthesis of [18F]FESP, a similar spiperone derivative, radiochemical yields of 30-40% (end of synthesis) have been reported.[5] Overall yields for multi-step syntheses are often lower.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Trapping Efficiency of [18F]Fluoride | 1. Expired or improperly conditioned anion exchange cartridge.2. Incorrect pH of the [18F]fluoride solution. | 1. Use a new, properly pre-conditioned anion exchange cartridge (e.g., QMA).2. Ensure the target water containing [18F]fluoride is neutral or slightly basic. |
| Low Elution Efficiency of [18F]Fluoride | 1. Incomplete drying of the trapped [18F]fluoride.2. Insufficient amount or inadequate mixing of the elution solution (e.g., Kryptofix 2.2.2./K2CO3). | 1. Ensure azeotropic drying with acetonitrile is performed until no water remains.2. Use an adequate amount of phase-transfer catalyst and ensure vigorous mixing during elution. |
| Low Radiochemical Yield in Fluorobenzylation Step | 1. Presence of water in the reaction mixture.2. Suboptimal reaction temperature or time.3. Precursor degradation.4. Inefficient leaving group. | 1. Ensure all reagents and solvents are anhydrous.2. Optimize the reaction temperature (typically 80-120°C) and time (5-20 min).3. Store the precursor under inert gas and protect from light. Test precursor purity.4. Consider using a more reactive leaving group (e.g., tosylate or nosylate instead of bromide). |
| Formation of Side Products | 1. Competing elimination reactions, especially with secondary or sterically hindered precursors.2. Decomposition of the precursor or product at high temperatures. | 1. Use milder reaction conditions (lower temperature, shorter time).2. Optimize the reaction temperature and consider using a more stable precursor. |
| Poor Separation During HPLC Purification | 1. Inappropriate mobile phase composition or gradient.2. Column degradation.3. Co-elution with impurities. | 1. Optimize the mobile phase (e.g., acetonitrile/water or methanol/buffer mixture) and gradient profile.2. Use a new or thoroughly cleaned HPLC column.3. Adjust the mobile phase pH to improve the separation of basic compounds like spiperone derivatives.[7] |
Quantitative Data Summary
Table 1: Representative Radiochemical Yields for N-alkylation of Spiperone Analogs
| Radiotracer | Precursor | Leaving Group | Radiochemical Yield (Decay Corrected) | Reference |
| [18F]FESP | Spiperone | Bromoethane | 35-40% | [5] |
| [18F]FESP | 3-(2'-bromoethyl)spiperone | Bromide | 30-40% | [5] |
| [18F]FESP | 3-(2'-methylsulfonyloxyethyl)spiperone | Mesylate | 30-40% | [5] |
| [18F]PFBG | 4-nitrobenzonitrile | Nitro | 50-55% | |
| [18F]MFBG | 3-nitrobenzonitrile | Nitro | 10-15% |
Experimental Protocols
Protocol 1: Representative Radiosynthesis of [18F]3'-Fluorobenzylspiperone (Adapted from [18F]FESP Synthesis)
Step 1: Preparation of [18F]3-Fluorobenzyl Tosylate (Hypothetical Intermediate)
-
[18F]Fluoride Trapping and Drying:
-
Bombard a target containing [18O]H2O with protons to produce [18F]fluoride.
-
Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA).
-
Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride/Kryptofix complex by heating under a stream of nitrogen or argon with repeated additions of anhydrous acetonitrile.
-
-
Radiolabeling:
-
Dissolve the 3-(tosyloxymethyl)benzyl precursor in anhydrous dimethylformamide (DMF) or acetonitrile.
-
Add the precursor solution to the dried [18F]fluoride/Kryptofix complex.
-
Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
Step 2: N-alkylation of Spiperone
-
Reaction Setup:
-
To the cooled reaction vessel containing the crude [18F]3-fluorobenzyl tosylate, add a solution of the spiperone precursor and a non-nucleophilic base (e.g., potassium carbonate) in anhydrous DMF.
-
-
Alkylation:
-
Heat the mixture at 80-100°C for 15-20 minutes.
-
Monitor the reaction progress by radio-TLC.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Inject the crude product onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium formate buffer) to separate [18F]3'-Fluorobenzylspiperone from unreacted precursors and byproducts.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by trapping on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol.
-
Formulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).
-
Convert to the maleate salt by adding a stoichiometric amount of maleic acid in ethanol, if required.
-
Visualizations
Caption: Radiosynthesis workflow for [18F]3'-Fluorobenzylspiperone.
References
- 1. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No-carrier-added 3-(2'-[18F]fluoroethyl)spiperone, a new dopamine receptor-binding tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Solubility of 3'-Fluorobenzylspiperone Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 3'-Fluorobenzylspiperone maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and highly selective antagonist for the dopamine D2 receptor, with a binding affinity (Ki) of 0.023 nM.[1] Its low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting drug formulation, delivery, and bioavailability.[2] Overcoming solubility issues is critical for achieving accurate and reproducible experimental results.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers. Chemical modifications involve adjusting pH, using buffers, salt formation, and complexation (e.g., with cyclodextrins). Other methods include the use of co-solvents, surfactants, and specialized formulation strategies like solid dispersions and self-emulsifying drug delivery systems.[2][3][4][5][6][7]
Q3: Are there any known stability issues with this compound solutions?
A3: While specific data for this compound is limited, stock solutions of the related compound spiperone in DMSO are generally stable for up to one month at -20°C and for six months at -80°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is often advised not to store them for more than one day.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound.
Issue 1: The compound is not dissolving in aqueous buffers.
-
Cause: this compound, like its parent compound spiperone, has very low water solubility. Spiperone has a reported water solubility of only 0.163 mg/mL.[10]
-
Solution 1: Use of a Co-solvent.
-
Prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For the related compound spiperone hydrochloride, solubility of up to 100 mM in DMSO has been reported.[11]
-
Start by dissolving the this compound in a small amount of DMSO to create a concentrated stock solution.
-
For your working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in biological assays.
-
-
Solution 2: pH Adjustment.
-
Determine the pKa of this compound. As a weak base, its solubility may increase in acidic conditions.
-
Attempt to dissolve the compound in a buffer with a pH below its pKa.
-
Be mindful that significant pH changes can affect experimental conditions and the stability of the compound.
-
Issue 2: The compound precipitates out of solution upon dilution of the organic stock in an aqueous buffer.
-
Cause: This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration, even with a small amount of co-solvent.
-
Solution 1: Use of Surfactants or Other Excipients.
-
Incorporate a non-ionic surfactant, such as Tween-80 or Pluronic F-68, into your aqueous buffer. These can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
A formulation for the related compound spiperone involves a mixture of DMSO, PEG300, and Tween-80 in saline.[8][12]
-
-
Solution 2: Particle Size Reduction.
Quantitative Solubility Data Summary
| Compound | Solvent/Vehicle | Solubility |
| Spiperone | Water | 0.163 mg/mL[10] |
| Spiperone | pH 7.4 Buffer | 50.1 µg/mL[2] |
| Spiperone Hydrochloride | DMSO | Soluble to 100 mM[11] |
| Spiperone | DMSO/PEG300/Tween-80/Saline | ≥ 4.55 mg/mL (clear solution)[8] |
| Spiperone Hydrochloride | DMSO/PEG300/Tween-80/Saline | ≥ 2.08 mg/mL (clear solution)[12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent and Surfactant
-
Objective: To prepare a ready-to-use aqueous solution of this compound for biological assays. This protocol is adapted from a method used for spiperone.[8][12]
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or desired aqueous buffer
-
Sterile tubes
-
-
Procedure:
-
In a sterile tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a working solution, you might start with 10 µL of a 10 mM DMSO stock.
-
Add 40 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 5 µL of Tween-80 and mix until the solution is homogeneous.
-
Add the remaining volume of saline or buffer (in this example, 945 µL) to reach the final desired volume of 1 mL.
-
Vortex the final solution gently. The solution should be clear.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Antagonistic action on the Dopamine D2 receptor signaling pathway.
References
- 1. This compound | CAS 1135278-61-3 | Tocris Bioscience [tocris.com]
- 2. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. pnrjournal.com [pnrjournal.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Injection Protocols for In Vivo Imaging
Welcome to the Technical Support Center for In Vivo Imaging Injection Protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing injection techniques for reliable and reproducible in vivo imaging results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides
This section addresses common issues encountered during in vivo imaging experiments related to injection protocols.
Issue: No or Low Signal After Injection
| Potential Cause | Troubleshooting Steps |
| Improper Injection/Extravasation | - For intravenous (IV) injections, especially tail vein, confirm successful administration. Look for a blanching of the vein during injection and no swelling or bleb formation at the injection site.[1] - If extravasation is suspected, the imaging agent has leaked into the surrounding tissue and not entered systemic circulation. The injection must be repeated in a different location or on a different animal. - For subcutaneous (SC) and intraperitoneal (IP) injections, ensure the needle penetrated the correct tissue layer. For SC, a small bleb under the skin should be visible. For IP, there should be no resistance after the initial puncture of the peritoneal wall. |
| Incorrect Imaging Timepoint | - The optimal time for imaging depends on the pharmacokinetics of the imaging agent and the route of administration. Vascular agents can be imaged almost immediately, while antibody-based probes may require several hours to reach their target.[2] - Consult the manufacturer's guidelines for the specific imaging agent. - Perform a pilot study to determine the peak signal time for your specific model and agent. |
| Imaging Settings Not Optimized | - Ensure you are using the correct excitation and emission filters for your fluorescent probe. - For bioluminescent imaging, ensure the substrate was prepared fresh and administered at the correct dose and time before imaging. - Adjust camera settings such as exposure time and binning to enhance signal detection.[3] |
| Animal-Related Factors | - For fluorescence imaging, animal fur can scatter and absorb light, reducing signal. It is recommended to use hairless mice or remove hair from the area of interest.[2] - Autofluorescence from the animal's diet can interfere with signal. Switching to an alfalfa-free diet at least one week prior to imaging can reduce this background. |
Issue: High Background Signal or Non-Specific Signal
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | - As mentioned above, diet can be a source of autofluorescence. - Some tissues naturally have higher autofluorescence. Consider using imaging agents in the near-infrared (NIR) spectrum to minimize this effect. |
| Probe-Related Issues | - The degree of labeling (DOL) of a fluorescent probe can affect its biodistribution and clearance. A high DOL can sometimes lead to non-specific uptake.[2] - Ensure the imaging probe is properly purified and free of unbound dye. |
| Incorrect Injection Route for the Application | - For intraperitoneal (IP) injections, the imaging agent may show high initial signal within the peritoneal cavity, which can obscure signals from adjacent organs. For IP disease models, subcutaneous (SC) injection of the substrate for bioluminescence imaging may yield better results. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended injection volumes for mice?
A1: The appropriate injection volume depends on the route of administration and the size of the animal. The following table provides general guidelines for a 25-gram mouse.
| Route of Administration | Recommended Volume | Maximum Volume |
| Intravenous (IV) | 50 - 125 µL | 200 µL[2] |
| Intraperitoneal (IP) | 500 µL | 2 mL[2] |
| Subcutaneous (SC) | 100 - 250 µL | 1 mL[2] |
Q2: What needle size should I use for injections in mice?
A2: For most injections in mice, a 27-30 gauge needle is recommended.[1][4] The smallest gauge possible should be used to minimize tissue damage, especially for repeated injections.
Q3: How does the route of administration affect the biodistribution of an imaging agent?
A3: The route of administration significantly impacts the speed and pattern of an imaging agent's distribution throughout the body.
-
Intravenous (IV): This route provides the most rapid and complete systemic distribution as the agent is introduced directly into the bloodstream. This is often the preferred method for agents targeting vascular structures or requiring rapid distribution to all tissues.
-
Intraperitoneal (IP): The agent is absorbed from the peritoneal cavity into the bloodstream. This results in a slower onset of systemic distribution compared to IV injection. There can be significant initial signal in the abdominal organs.
-
Subcutaneous (SC): This route leads to the slowest absorption and systemic distribution. It is often used for sustained-release formulations or when a localized depot of the agent is desired.
Q4: How can I confirm a successful tail vein injection?
A4: A successful tail vein injection can be confirmed by:
-
Observing a "flash" of blood in the needle hub upon entering the vein.
-
Feeling no resistance when depressing the plunger.[5]
-
Seeing the vein blanch (turn pale) as the solution is injected.
-
The absence of a bleb or swelling at the injection site.[1]
Q5: What should I do if a tail vein injection fails?
A5: If you suspect a failed tail vein injection (e.g., you feel resistance, or a bleb forms), you should:
-
Stop the injection immediately.
-
Withdraw the needle.
-
Apply gentle pressure to the site with gauze.
-
If another attempt is necessary, move to a more proximal site on the same vein (closer to the body) or use the other lateral tail vein. It is recommended to limit the number of attempts to avoid tissue damage.[6]
Data Presentation
The following tables summarize quantitative data related to injection protocols.
Table 1: Comparison of Recommended Injection Parameters in Mice (25g)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Needle Gauge | 27-30 G | 25-27 G | 26-27 G |
| Recommended Volume | 50-125 µL | 500 µL | 100-250 µL |
| Maximum Volume | 200 µL | 2 mL | 1 mL |
| Injection Speed | Slow and steady | Slow and steady | Slow and steady |
Source: Adapted from multiple institutional guidelines.
Table 2: Illustrative Biodistribution of a Near-Infrared (NIR) Dye 24 Hours Post-Injection in a Murine Tumor Model (% Injected Dose per Gram of Tissue)
| Organ | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Tumor | 10 ± 2.5 | 5 ± 1.5 | 3 ± 1.0 |
| Liver | 15 ± 3.0 | 25 ± 5.0 | 8 ± 2.0 |
| Spleen | 5 ± 1.0 | 8 ± 2.0 | 2 ± 0.5 |
| Kidneys | 3 ± 0.8 | 4 ± 1.2 | 1.5 ± 0.4 |
| Lungs | 2 ± 0.5 | 1 ± 0.3 | 0.5 ± 0.1 |
Note: These values are for illustrative purposes and can vary significantly based on the specific imaging agent, animal model, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for common injection routes in mice.
Protocol 1: Intravenous (IV) Tail Vein Injection
-
Animal Preparation: Anesthetize the mouse according to your institution's approved protocol. Place the mouse in a prone position on a warming pad to maintain body temperature and promote vasodilation.
-
Tail Preparation: Gently warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for 1-2 minutes to dilate the lateral tail veins.
-
Injection Site Identification: Position the tail and identify one of the lateral veins. Gently wipe the tail with 70% ethanol.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees), parallel to the vein.
-
Confirmation and Injection: A successful entry may be indicated by a blood flash in the needle hub. Inject the solution slowly and steadily. Observe for any signs of resistance or swelling.
-
Post-Injection: After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the identified quadrant. You should feel a slight "pop" as the needle penetrates the peritoneum.
-
Aspiration: Gently aspirate to ensure that no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
Injection: If aspiration is clear, inject the solution at a steady rate.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Subcutaneous (SC) Injection
-
Animal Restraint: Manually restrain the mouse by scruffing the loose skin over the shoulders and back.
-
Injection Site Identification: The most common site for SC injection is the dorsal midline, between the shoulder blades.
-
Needle Insertion: Create a "tent" with the loose skin. Insert a 26-27 gauge needle into the base of the tent, parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Aspiration: Gently aspirate to ensure you have not entered a blood vessel.
-
Injection: Inject the solution slowly. A small bleb or lump will form under the skin.
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the injected solution. Return the mouse to its cage.
Mandatory Visualization
Diagram 1: Troubleshooting a Failed Tail Vein Injection
Caption: A workflow for troubleshooting failed intravenous tail vein injections in mice.
Diagram 2: Decision Tree for Selecting an Injection Route
Caption: A decision tree to guide the selection of an appropriate injection route for in vivo imaging.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 4. Visualize a Decision Tree in 5 Ways with Scikit-Learn and Python [mljar.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
Reducing off-target binding of 3'-Fluorobenzylspiperone maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3'-Fluorobenzylspiperone maleate. Our resources include in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experiments, with a special focus on mitigating off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist for the dopamine D2 receptor.[1] It is an analog of spiperone, a well-characterized antipsychotic agent.[2] Compared to spiperone, this compound exhibits a 2.5-fold greater affinity for the D2 receptor.[1]
Q2: What are the known off-target binding sites for spiperone and its analogs?
A2: Spiperone and its derivatives are known to bind to several other receptors, which can be a source of off-target effects. The most significant of these are serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes.[3][4] Spiperone also shows some affinity for dopamine D3 and D4 receptors, as well as alpha-1 adrenergic receptors.[5][6] this compound has been shown to have a 12-fold lower affinity for 5-HT2 receptors compared to spiperone, indicating improved selectivity.[1]
Q3: Why is it crucial to reduce off-target binding in my experiments?
A3: Reducing off-target binding is essential for obtaining accurate and reproducible data. Off-target interactions can lead to misleading results in binding and functional assays, making it difficult to determine the true efficacy and selectivity of a compound. In in-vivo studies, off-target effects can result in unforeseen physiological responses and side effects.
Q4: What is non-specific binding and how is it determined?
A4: Non-specific binding refers to the binding of a radioligand to components other than the target receptor, such as filters, lipids, or other proteins. It is typically determined by measuring the amount of radioligand binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors. Any remaining bound radioactivity is considered non-specific.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in binding assays.
Problem 1: High Non-Specific Binding in Radioligand Assay
High non-specific binding can obscure the specific signal, leading to a poor assay window and inaccurate affinity measurements.
-
Possible Cause 1: Suboptimal Buffer Conditions
-
Solution: The pH and ionic strength of your assay buffer can significantly influence non-specific binding. Optimize the buffer composition. Consider adjusting the salt concentration (e.g., up to 0.5 M NaCl) or adding a low concentration of a non-ionic surfactant like Tween-20.
-
-
Possible Cause 2: Inadequate Blocking
-
Solution: Incorporate a blocking agent into your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used to reduce non-specific binding to container surfaces and other proteins.
-
-
Possible Cause 3: Radioligand Adsorption to Filters
-
Solution: Pre-soak your glass fiber filters in a solution of a blocking agent, such as 0.1% polyethyleneimine (PEI), before filtration. This can help to reduce the binding of the radioligand to the filter itself.
-
-
Possible Cause 4: High Radioligand Concentration
-
Solution: Use a radioligand concentration that is appropriate for the receptor affinity. For competitive binding assays, a concentration of 2-3 times the Kd value is often recommended.[7] Using an excessively high concentration can increase non-specific binding.
-
Problem 2: Inconsistent IC50/Ki Values Between Experiments
Variability in affinity measurements can compromise the reliability of your findings.
-
Possible Cause 1: Assay Not at Equilibrium
-
Solution: Ensure that your incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally for your specific assay conditions.
-
-
Possible Cause 2: Inconsistent Reagent Preparation
-
Solution: Prepare fresh dilutions of your compounds for each experiment. Ensure accurate and consistent pipetting, especially for serial dilutions.
-
-
Possible Cause 3: Variable Protein Concentration
-
Solution: Precisely determine the protein concentration of your membrane preparations and use a consistent amount in each assay. High protein concentrations can sometimes lead to an overestimation of the Ki value.
-
Problem 3: Unexpected Results in a Specific Brain Region or Cell Line
Observing high binding in a tissue or cell line expected to have low D2 receptor expression can be perplexing.
-
Possible Cause 1: Significant Off-Target Binding
-
Solution: The observed signal may be due to binding to other receptors present in that tissue, such as 5-HT2A or other dopamine receptor subtypes. To investigate this, perform competition experiments with selective antagonists for suspected off-target receptors. For example, use a selective 5-HT2A antagonist to see if it displaces the binding of your radiolabeled 3'-Fluorobenzylspiperone.
-
-
Possible Cause 2: Endogenous Ligand Competition
-
Solution: In tissues with high levels of endogenous dopamine, the binding of your ligand may be affected. Ensure thorough washing of tissue preparations to remove as much endogenous ligand as possible.
-
Data Presentation
The following tables summarize the binding affinities (Ki values in nM) of spiperone and its analogs for various receptors. Lower Ki values indicate higher affinity.
Table 1: Dopamine Receptor Binding Profile
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| This compound | 0.023[1] | - | - |
| Spiperone | ~0.057[8] | ~0.125[8] | - |
| 3-N-(2-fluoroethyl)spiperone | 0.44[6][9] | - | 4.3 |
Table 2: Serotonin and Adrenergic Receptor Off-Target Binding Profile
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | Alpha-1 Adrenergic Receptor (Ki, nM) |
| Spiperone | Potent Antagonist[4] | High Affinity[3] | Moderate Affinity[3] | Low Affinity[10] |
| 3-N-(2-fluoroethyl)spiperone | - | 0.57[6][9] | - | 23[6][9] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[5]
-
Radioligand: [3H]-Spiperone or a similarly suitable radioligand. Prepare a working solution at a concentration of approximately 2-3 times its Kd for the D2 receptor.
-
Unlabeled Ligand: Prepare serial dilutions of this compound.
-
Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct D2 antagonist like haloperidol or (+)-butaclamol.[5][8]
-
Receptor Source: Membrane preparations from cells expressing the D2 receptor or from tissues known to be rich in D2 receptors (e.g., rat striatum).
-
-
Assay Procedure:
-
Set up triplicate tubes for total binding, non-specific binding, and each concentration of the test compound.
-
To each tube, add the assay buffer, the appropriate solution (buffer for total binding, non-specific binding control, or test compound), the radioligand, and the membrane preparation.
-
Incubate the tubes at a suitable temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 30-60 minutes).[5]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in an appropriate buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 3'-Fluorobenzylspiperone maleate synthesis impurities
Technical Support Center: 3'-Fluorobenzylspiperone Maleate Synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound can be broadly categorized as organic, inorganic, and residual solvents. Organic impurities are the most common and typically arise from side reactions, unreacted starting materials, or degradation of the product. Based on a common synthetic route involving the N-alkylation of spiperone, potential impurities include:
-
Process-Related Impurities:
-
Unreacted Spiperone
-
Unreacted 3-Fluorobenzyl halide (e.g., bromide or chloride)
-
By-products from side reactions, such as O-alkylation or quaternary ammonium salt formation.
-
-
Degradation Products:
-
Oxidative degradation products (e.g., N-oxides).
-
Hydrolysis products if exposed to acidic or basic conditions for extended periods.
-
-
Starting Material Impurities: Impurities present in the initial spiperone or 3-fluorobenzyl halide.
Q2: How can I detect and quantify impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for detecting and quantifying impurities in this compound synthesis.[1][2] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and subsequent isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][3][4]
Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
A3: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances.[4][5] Specifically, the ICH Q3A(R2) guideline requires the reporting, identification, and qualification of impurities at specified thresholds based on the maximum daily dose of the drug. It is crucial to identify and characterize any impurity present at a level of 0.10% or greater.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Spiperone in the Final Product
-
Question: My HPLC analysis shows a significant peak corresponding to the spiperone starting material. What could be the cause and how can I resolve this?
-
Answer:
-
Potential Causes:
-
Insufficient Reagent: The molar ratio of 3-fluorobenzyl halide to spiperone may be too low.
-
Inefficient Base: The base used (e.g., K₂CO₃, Na₂CO₃, or an organic base) may not be strong enough or may be of poor quality (e.g., hydrated).
-
Low Reaction Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction (e.g., a protic solvent that can solvate the nucleophile). Aprotic polar solvents like DMF or acetonitrile are generally preferred.
-
-
Recommended Solutions:
-
Increase the molar equivalent of the 3-fluorobenzyl halide slightly (e.g., from 1.1 to 1.3 equivalents).
-
Ensure the base is anhydrous and use a stronger base if necessary.
-
Increase the reaction temperature in increments of 10°C while monitoring the reaction progress by TLC or HPLC.
-
Extend the reaction time and monitor for the disappearance of the spiperone spot/peak.
-
Switch to a suitable solvent such as anhydrous DMF or acetonitrile.
-
-
Issue 2: Low Yield and Multiple Unidentified Peaks in Chromatogram
-
Question: The yield of my synthesis is consistently low, and the crude product shows several minor peaks in the HPLC analysis. What are the likely side reactions?
-
Answer:
-
Potential Causes:
-
Over-alkylation: The tertiary amine of the spiperone moiety can be further alkylated by the 3-fluorobenzyl halide to form a quaternary ammonium salt. This is more likely if a large excess of the alkylating agent is used.
-
Degradation: The product or starting materials may be degrading under the reaction conditions, especially if high temperatures are used for prolonged periods.
-
Competing Reactions: The 3-fluorobenzyl halide could be unstable and undergo self-polymerization or elimination reactions, depending on its structure and the reaction conditions.
-
-
Recommended Solutions:
-
Carefully control the stoichiometry of the reactants. Avoid a large excess of the 3-fluorobenzyl halide.
-
Optimize the reaction temperature and time to find a balance between reaction rate and degradation.
-
Ensure high-purity starting materials and anhydrous reaction conditions.
-
Consider a different synthetic approach if side reactions are inherent to the current method.
-
-
Data Presentation: Impurity Profile Analysis
The following table can be used to log and compare impurity profiles under different reaction conditions.
| Experiment ID | Condition Varied | Spiperone (%) | Impurity A (RRT 0.85) (%) | Impurity B (RRT 1.15) (%) | Product Yield (%) |
| EXP-001 | Baseline (60°C, 8h) | 5.2 | 1.1 | 0.8 | 75 |
| EXP-002 | Temperature (80°C) | 1.5 | 1.3 | 2.5 (degradation?) | 82 |
| EXP-003 | Time (12h) | 0.8 | 1.2 | 1.0 | 85 |
| EXP-004 | Base (K₂CO₃ -> Cs₂CO₃) | 2.1 | 0.9 | 0.7 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of spiperone.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add spiperone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (10 mL per mmol of spiperone).
-
Addition of Alkylating Agent: Add 3-fluorobenzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the spiperone is consumed.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in acetone. Add a solution of maleic acid (1.0 eq) in acetone dropwise with stirring. The maleate salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield this compound.
Protocol 2: HPLC Method for Impurity Profiling
This is a general-purpose HPLC method for separating the product from potential impurities.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 238 nm |
| Injection Vol. | 10 µL |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Simplified Signaling Pathway
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Stability issues of 3'-Fluorobenzylspiperone maleate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Fluorobenzylspiperone maleate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C for long-term storage (up to one month) and at 2-8°C for short-term storage. Some suppliers of the parent compound, spiperone, recommend storing stock solutions at -80°C for up to six months. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: In which solvents can this compound be dissolved?
This compound is soluble in DMSO. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the final desired concentration. Pay close attention to the final concentration of the organic solvent in your experimental system to avoid any solvent-induced artifacts.
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The tertiary amine and amide functional groups in the molecule are susceptible to acid and base-catalyzed hydrolysis. Deviations from a neutral pH can significantly impact stability.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: The p-fluorobenzoyl moiety may be susceptible to photodegradation upon exposure to UV or ambient light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Maleate Moiety: The maleate salt itself can be unstable in solution and may undergo degradation.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Perform a stability check of your working solution under your experimental conditions. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. Adjust the pH of the buffer if the compound's solubility is known to be pH-sensitive, but be mindful of potential pH-related degradation. Consider using solubilizing excipients if compatible with your experimental system. |
| Discoloration of the solution. | Potential degradation, possibly due to oxidation or photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions with degassed solvents to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (e.g., determined by UV scan, likely around 240-250 nm). |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Visualizations
Caption: Signaling pathway of this compound as a D2 receptor antagonist.
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical relationships between factors, degradation pathways, and consequences.
Artifacts in PET imaging with 3'-Fluorobenzylspiperone maleate
Welcome to the technical support center for PET imaging with 3'-Fluorobenzylspiperone maleate ([¹⁸F]FBnS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and issues encountered during their experiments.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your [¹⁸F]FBnS PET imaging studies.
Question 1: I am observing blurring and ghosting in my reconstructed [¹⁸F]FBnS PET images, particularly at the edges of the brain. What could be the cause and how can I fix it?
Answer:
This is a classic sign of patient motion artifact . Even slight head movement during the scan can lead to significant degradation of image quality, including blurring and misregistration between the PET and CT/MR data.[1][2][3] This can compromise the accuracy of your quantitative analysis of dopamine D2 receptors.
Troubleshooting Steps:
-
Confirm Patient Motion: Review the raw imaging data if possible. List-mode acquisitions are particularly useful as they can help identify patient movements during the scan.[4]
-
Immobilization: Ensure the use of appropriate head fixation devices. For animal studies, a stereotactic frame is recommended. For human studies, head holders or thermoplastic masks can be used to minimize movement.[4]
-
Motion Correction: If motion has already occurred and the data is valuable, post-processing motion correction algorithms can be applied. These algorithms attempt to realign the PET frames to a common reference frame.
-
Acquisition Protocol: For future scans, consider shorter frame durations in your dynamic acquisition protocol if patient cooperation is an issue.
Question 2: My [¹⁸F]FBnS PET images show areas of artificially high and low signal intensity, especially near a dental implant or surgical clip in my subject. What is causing this and how can I mitigate it?
Answer:
You are likely encountering metal-induced artifacts . Metallic implants, such as dental fillings, surgical clips, or prostheses, have high attenuation for the X-rays used in the CT scan for attenuation correction.[1][5][6] This leads to significant errors in the attenuation map, which then propagate into the PET image reconstruction, causing either artificially high (streaking artifacts) or low (photopenic areas) tracer uptake values.[7][8][9][10]
Troubleshooting Steps:
-
Inspect the CT Image: Carefully examine the corresponding CT images for the presence of streak artifacts originating from metallic objects.
-
Review Non-Attenuation-Corrected (NAC) Images: Compare the attenuation-corrected (AC) PET images with the NAC images. If the abnormal uptake pattern is absent in the NAC images, it is highly likely an artifact of the attenuation correction process.[9][11]
-
Utilize Metal Artifact Reduction (MAR) Algorithms: Many modern CT scanners have built-in MAR algorithms (e.g., iMAR) that can significantly reduce the streaking artifacts on the CT images, leading to a more accurate attenuation map and improved PET quantification.[12][13]
-
Modify Attenuation Map: In some cases, it may be possible to manually edit the attenuation map to correct for the erroneous values caused by the metal implant. This should be done with caution and expertise.
Question 3: There appears to be a mismatch between the anatomical structures on my CT/MR and the functional data on my [¹⁸F]FBnS PET scan, particularly near the diaphragm. What could be the problem?
Answer:
This issue is most likely due to respiratory motion artifact .[2][14][15] The CT scan is often acquired during a single breath-hold, while the PET data is acquired over a longer period of tidal breathing. This mismatch in breathing patterns can cause misregistration between the PET and CT images, leading to inaccurate localization of tracer uptake.[16] While less of a concern for brain imaging with [¹⁸F]FBnS, it is critical for any whole-body or thoracic imaging.
Troubleshooting Steps:
-
Breathing Protocol: For future acquisitions, consider using a shallow breathing protocol during the CT scan to better match the respiratory state of the PET acquisition.
-
Respiratory Gating: The most effective solution is to use respiratory gating. This involves monitoring the subject's breathing cycle and acquiring the PET data in specific phases of respiration. This allows for the reconstruction of a motion-corrected PET image.
-
Data-Driven Gating (DDG): Some modern PET scanners offer DDG algorithms that can retrospectively sort the list-mode data into different respiratory gates without the need for external hardware.[15][17]
Frequently Asked Questions (FAQs)
Q1: What is attenuation correction and why is it important for [¹⁸F]FBnS PET imaging?
A1: Positron Emission Tomography (PET) works by detecting pairs of 511 keV gamma photons that are emitted from the subject. As these photons travel through tissue, some are absorbed or scattered, a process called attenuation. Attenuation correction is a crucial step in PET image reconstruction that compensates for this loss of signal.[8] A CT or MR scan is typically used to create an attenuation map of the subject's body, which is then used to correct the PET data. Without accurate attenuation correction, the resulting PET images would have incorrect quantification of tracer uptake, with deeper structures appearing to have lower signal than they actually do.
Q2: Can the use of intravenous (IV) contrast agents affect my [¹⁸F]FBnS PET scan?
A2: Yes, IV contrast agents used for diagnostic CT scans can cause artifacts in the attenuation-corrected PET images. The high density of the contrast agent can be misinterpreted by the PET reconstruction algorithm, leading to artificially increased tracer uptake in the areas where the contrast is present, such as blood vessels.[9][18] If a diagnostic CT with contrast is necessary, it is best to perform it after the PET/CT acquisition or on a separate day. If a combined PET/CT with contrast is unavoidable, be aware of the potential for these artifacts and carefully compare the AC and NAC images.
Q3: What is a truncation artifact and how can I avoid it?
A3: A truncation artifact occurs when a portion of the subject's body is outside the field of view (FOV) of the CT scanner, but inside the FOV of the PET scanner.[5][9][19] This results in an incomplete attenuation map, leading to an underestimation of tracer uptake at the edges of the image. This is more common in larger subjects or when imaging extremities. To avoid this, ensure proper patient positioning so that the entire area of interest is within the CT FOV.
Quantitative Data Summary
The following tables summarize quantitative data from the literature regarding the impact of common artifacts on PET imaging. While the specific values may vary depending on the tracer and imaging system, the general trends are applicable to [¹⁸F]FBnS PET.
Table 1: Impact of Patient Motion on PET Quantification
| Parameter | Change due to Motion | Reference |
| Lesion Volume (ΔV) | -15% | [14] |
| Net Influx Rate (Ki) | Emergence of negative values in motion-affected regions | [14] |
| SUVpeak | Mean increase of 12.4% after motion correction | [17] |
| SUVmax | Mean increase of 17.6% after motion correction | [17] |
Table 2: Effect of Metal Artifact Reduction (iMAR) on PET Quantification
| Artifact Type | Parameter | Change with iMAR | Reference |
| Bright Band Artifact | SUVmean | -11.1% (significant decrease) | [12] |
| Dark Band Artifact | SUVmean | +33.3% (significant increase) | [12] |
| Lesion SUVmean | Mean absolute difference of 3.5% ± 3.3% | [13] |
Experimental Protocols
Protocol 1: Quality Control for [¹⁸F]FBnS Radiotracer
A critical step to avoid artifacts is to ensure the quality of the radiotracer itself.
-
Radiochemical Purity:
-
Use High-Performance Liquid Chromatography (HPLC) to determine the radiochemical purity of the [¹⁸F]FBnS solution.
-
The radiochemical purity should be >95%.
-
-
Molar Activity:
-
Calculate the molar activity of the [¹⁸F]FBnS at the time of injection.
-
Low molar activity can lead to increased non-specific binding and potentially altered biodistribution.
-
-
Residual Solvents:
-
Use gas chromatography to test for the presence of any residual solvents from the synthesis process (e.g., acetonitrile).
-
Ensure that the levels of residual solvents are below the limits specified in the relevant pharmacopeia.
-
-
pH:
-
Measure the pH of the final [¹⁸F]FBnS formulation.
-
The pH should be within a physiologically acceptable range (typically 4.5-7.5).
-
Protocol 2: Standardized PET/CT Acquisition for [¹⁸F]FBnS Brain Imaging
This protocol is designed to minimize common artifacts.
-
Patient Preparation:
-
Instruct the subject to fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels.
-
The subject should be comfortably positioned on the scanner bed to minimize movement.
-
Use a head holder or other immobilization device.[4]
-
-
Tracer Injection:
-
Administer a weight-based dose of [¹⁸F]FBnS intravenously.
-
-
Uptake Period:
-
Allow for a 60-90 minute uptake period in a quiet, dimly lit room to allow the tracer to reach equilibrium in the brain.
-
-
CT Scan:
-
Perform a low-dose CT scan for attenuation correction.
-
Instruct the subject to breathe shallowly and remain still during the scan.
-
-
PET Scan:
-
Acquire PET data in list mode for a duration of 20-30 minutes. List mode allows for more flexibility in post-processing, including motion correction.[4]
-
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative reconstruction algorithm (e.g., OSEM).
-
Apply corrections for attenuation, scatter, and random coincidences.
-
If motion is suspected, apply a motion correction algorithm.
-
If metal implants are present, use a MAR algorithm for the CT data if available.
-
Visualizations
References
- 1. F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artifacts on FDG PET/CT | Radiology Key [radiologykey.com]
- 3. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 4. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis [frontiersin.org]
- 6. Frontiers | 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positron emission tomography (PET) attenuation correction artefacts in PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation-Correction Induced Artifact in F-18 FDG PET Imaging Following Total Knee Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of different metal artifact reduction techniques on attenuation correction in 18F-FDG PET/CT examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of patient motion on parametric PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of respiratory motion on 18F‐FDG PET radiomics stability: Clinical evaluation with a digital PET scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 17. researchgate.net [researchgate.net]
- 18. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cme.lww.com [cme.lww.com]
Technical Support Center: Enhancing the Specific Activity of [18F]3'-Fluorobenzylspiperone Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]3'-Fluorobenzylspiperone maleate. The information is designed to address specific issues encountered during radiolabeling experiments and to offer guidance on enhancing the specific activity of this important PET radioligand.
FAQs and Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address common challenges.
Q1: We are experiencing low radiochemical yield (RCY) in our synthesis of [18F]this compound. What are the potential causes and solutions?
A1: Low radiochemical yield is a frequent issue in radiolabeling. Several factors could be contributing to this problem. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Recommended Action |
| Inefficient [18F]Fluoride Trapping and Elution | Ensure your anion exchange cartridge (e.g., QMA) is properly preconditioned. Optimize the elution solvent system; a common choice is a solution of a phase transfer catalyst like Kryptofix 2.2.2 (K222) and a weak base (e.g., potassium carbonate) in an acetonitrile/water mixture. |
| Incomplete Drying of [18F]Fluoride | Water is detrimental to nucleophilic substitution reactions with [18F]fluoride. Ensure the azeotropic drying process with acetonitrile is thorough. Perform multiple drying cycles under a stream of inert gas (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction temperature for the nucleophilic substitution is critical. If the temperature is too low, the reaction will be slow, leading to low RCY. If it is too high, degradation of the precursor or the product may occur. An optimal temperature is typically between 80-120°C. |
| Incorrect Precursor Concentration | The concentration of the labeling precursor (e.g., 3-bromobenzylspiperone or a tosylate/mesylate equivalent) is crucial. Too little precursor can result in unreacted [18F]fluoride, while too much can lead to difficulties in purification and potentially lower specific activity. |
| Degradation of the Radiotracer | [18F]this compound may be sensitive to harsh reaction conditions. Minimize reaction time and consider using a lower temperature if degradation is suspected. |
Q2: Our primary concern is low specific activity. What are the key factors that influence the specific activity of [18F]this compound, and how can we improve it?
A2: Low specific activity is primarily caused by the presence of non-radioactive fluorine-19 ([19F]) in your reaction mixture. The goal is to minimize all sources of [19F] contamination.
| Source of [19F] Contamination | Mitigation Strategy |
| Cyclotron Target Water and Tubing | Use high-purity [18O]water for target irradiation. Avoid using Teflon (PTFE) tubing in the fluid pathways, as it can be a significant source of [19F] leaching. Polypropylene (PP) tubing is a better alternative. |
| Reagents and Solvents | Use high-purity, "fluoride-free" reagents and solvents for the synthesis. Prepare fresh solutions and handle them carefully to avoid cross-contamination. |
| Precursor Contamination | The labeling precursor itself can be a source of [19F]. Ensure the precursor is of high chemical purity and free from any fluorine-containing impurities. |
| Synthesis Module and Glassware | Thoroughly clean and dry all glassware and components of the synthesis module to remove any residual fluoride. |
Q3: We are unsure about the best purification method to maximize both radiochemical purity and specific activity. Should we use HPLC or solid-phase extraction (SPE)?
A3: Both HPLC and SPE are viable purification methods, and the choice often depends on the desired scale and automation of the synthesis.
| Purification Method | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Excellent separation of the desired product from unreacted precursor, byproducts, and other impurities, leading to high radiochemical and chemical purity. | Can be time-consuming, requires specialized equipment, and may lead to some loss of radioactivity due to the longer process. |
| Solid-Phase Extraction (SPE) | Faster and simpler than HPLC, making it well-suited for automated synthesis modules. Can provide good radiochemical purity if optimized correctly. | May not provide the same level of separation as HPLC, potentially leading to lower chemical purity if reaction byproducts have similar retention characteristics to the product. |
For achieving the highest specific activity, HPLC is generally preferred as it provides the best separation of the [18F]-labeled product from its non-radioactive [19F] counterpart (if present as an impurity in the precursor).
Experimental Protocols
Representative Two-Step Radiosynthesis of an [18F]N-Aryl Spiperone Analog
Step 1: Preparation of the [18F]Fluorobenzylating Agent (e.g., [18F]3-Fluorobenzyl Bromide)
-
[18F]Fluoride Trapping and Drying:
-
Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [18F]fluoride into a reaction vessel using a solution of K222 (4-5 mg) and K2CO3 (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v, 1 mL).
-
Azeotropically dry the [18F]fluoride by heating at 100-110°C under a stream of nitrogen. Add 1 mL of anhydrous acetonitrile and repeat the drying process two more times.
-
-
Nucleophilic Substitution:
-
To the dried K[18F]/K222 complex, add a solution of the appropriate precursor (e.g., 3-bromomethyl-1-bromobenzene or a tosylate equivalent, 5-10 mg) in a suitable anhydrous solvent (e.g., 0.5-1.0 mL of acetonitrile or DMF).
-
Seal the reaction vessel and heat at 90-120°C for 10-15 minutes.
-
After the reaction, cool the vessel and trap the volatile [18F]3-fluorobenzyl bromide by passing the reaction mixture through a suitable trap (e.g., a C18 SPE cartridge).
-
Step 2: N-Alkylation of Spiperone
-
Reaction with Spiperone:
-
Prepare a solution of spiperone (2-4 mg) and a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) in an anhydrous polar aprotic solvent (e.g., 0.5 mL of DMF).
-
Elute the trapped [18F]3-fluorobenzyl bromide from the SPE cartridge into the reaction vessel containing the spiperone solution.
-
Heat the reaction mixture at 80-100°C for 15-20 minutes.
-
-
Purification:
-
After the reaction, quench the mixture with water and purify the crude product using semi-preparative HPLC. A C18 column with a mobile phase of acetonitrile and water (with a small amount of a modifier like triethylamine or TFA) is a common choice.
-
Collect the fraction corresponding to [18F]3'-Fluorobenzylspiperone.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Reformulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
[18F]this compound is a potent antagonist for the dopamine D2 receptor. Understanding its mechanism of action involves knowledge of the D2 receptor signaling pathway.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of [18F]3'-Fluorobenzylspiperone.
Experimental Workflow for Radiosynthesis
The following diagram illustrates a typical workflow for the synthesis and purification of an 18F-labeled spiperone analog.
Caption: A generalized experimental workflow for the two-step radiosynthesis of [18F]this compound.
Logical Relationship for Troubleshooting Low Specific Activity
This diagram outlines the logical steps to troubleshoot low specific activity.
Caption: A logical workflow for troubleshooting and resolving issues of low specific activity.
Data analysis challenges in 3'-Fluorobenzylspiperone maleate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Fluorobenzylspiperone maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a high-affinity antagonist for the dopamine D2 receptor.[1] It also exhibits a lower affinity for the serotonin 5-HT2A receptor. Due to its properties, it is a valuable tool for in vitro and in vivo studies of the dopaminergic system.
Q2: What are the common applications of this compound in research?
A2: This compound is frequently used in:
-
Receptor Binding Assays: To determine the affinity (Ki) of other compounds for the D2 receptor through competitive binding studies.[1][2]
-
In Vitro Autoradiography: To map the distribution and density of D2 receptors in tissue sections.
-
Positron Emission Tomography (PET) Imaging: As a radiolabeled tracer to visualize and quantify D2 receptors in the living brain.[3]
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the key parameters to determine in a receptor binding assay with this compound?
A4: The key parameters are:
-
Kd (Equilibrium Dissociation Constant): A measure of the affinity of this compound for the receptor. This is determined through saturation binding experiments.
-
Bmax (Maximum Receptor Density): The total number of receptors in the tissue or cell preparation, also determined from saturation binding.
-
Ki (Inhibition Constant): The affinity of a competing unlabeled compound for the receptor, determined through competitive binding assays.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competitor that displaces 50% of the radiolabeled ligand binding. This value is used to calculate the Ki.[4]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
In Vitro Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 30% of the total binding. What could be the cause and how can I reduce it?
-
Answer: High non-specific binding can obscure the specific signal and lead to inaccurate affinity estimates.[5] Potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Radioligand Concentration Too High | Use a radioligand concentration at or below the Kd value for saturation assays. For competition assays, use a concentration that is 2-3 times the Kd.[1][2] |
| Hydrophobic Interactions | This compound has hydrophobic properties that can lead to binding to non-receptor components like lipids and filter mats.[5] Include bovine serum albumin (BSA) at 0.1-0.5% in the assay buffer to reduce non-specific interactions.[6] Pre-soaking filter mats with a solution like 0.5% polyethyleneimine can also help.[7] |
| Insufficient Washing | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Inappropriate Blocking Agent for NSB | Ensure the concentration of the competing ligand used to define NSB (e.g., unlabeled spiperone or haloperidol) is high enough (typically 100-1000 fold excess) to displace all specific binding. |
Issue 2: Low Specific Binding Signal
-
Question: I am observing a very low signal for specific binding. What are the potential reasons?
-
Answer: A low specific binding signal can make it difficult to obtain reliable data.[5] Consider the following:
| Potential Cause | Troubleshooting Steps |
| Low Receptor Density in Tissue/Cell Preparation | Confirm the expression of D2 receptors in your preparation. If using transfected cells, verify the transfection efficiency. You may need to use a preparation with a higher receptor density. |
| Degraded Receptor Preparation | Prepare fresh membrane preparations and store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium. For high-affinity ligands like this compound, a longer incubation time may be necessary. |
| Radioligand Degradation | Check the age and storage conditions of your radiolabeled this compound. Ensure its radiochemical purity is high. |
PET Imaging Data Analysis
Issue 3: High Variability in Binding Potential (BP) Values
-
Question: I am seeing significant variability in the binding potential (BP) values between subjects or even within the same subject across different scans. What could be the cause?
-
Answer: Variability in BP can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Subject Motion | Motion during the scan can lead to blurring of the PET images and inaccurate quantification. Use a head-fixation device to minimize movement.[8] Motion correction algorithms can also be applied during image reconstruction. |
| Inaccurate Attenuation Correction | Misalignment between the PET and CT scans can result in incorrect attenuation correction, leading to over- or under-estimation of tracer uptake.[9] Ensure proper patient positioning and consider using motion correction techniques. |
| Partial Volume Effects | For small brain regions, the signal can be underestimated due to the limited spatial resolution of the PET scanner. Apply partial volume correction (PVC) methods during data analysis. |
| Fluctuations in Endogenous Dopamine | The binding of this compound is competitive with endogenous dopamine.[10] Changes in synaptic dopamine levels due to factors like subject arousal, medication, or diet can influence the binding of the radiotracer and affect BP values. Standardize subject preparation protocols as much as possible. |
Issue 4: Difficulty in Choosing the Right Kinetic Model
-
Question: I am unsure which kinetic model to use for analyzing my PET data. What are the common options and their considerations?
-
Answer: The choice of kinetic model depends on the study design and the properties of the radiotracer.
| Kinetic Model | Description | Considerations |
| Simplified Reference Tissue Model (SRTM) | Uses a reference region devoid of specific binding (e.g., cerebellum for D2 receptors) to estimate the binding potential without requiring arterial blood sampling. | Assumes a single tissue compartment for the reference region and that the distribution volume is the same in the target and reference regions.[8] |
| Two-Tissue Compartment Model (2TCM) | A more complex model that requires arterial blood sampling to measure the input function. It can provide more detailed information about the tracer kinetics. | More invasive due to the need for arterial cannulation. Sensitive to noise in the data. |
| Graphical Analysis (e.g., Logan Plot) | A graphical method that can be used with or without arterial input to estimate the total distribution volume (VT). | Can be sensitive to noise, especially in later time points. |
Data Presentation
Table 1: Representative Data from a [³H]-3'-Fluorobenzylspiperone Saturation Binding Assay in Rat Striatal Membranes
| [³H]-3'-Fluorobenzylspiperone (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.01 | 550 | 50 | 500 |
| 0.05 | 2100 | 200 | 1900 |
| 0.1 | 3500 | 350 | 3150 |
| 0.5 | 8500 | 1500 | 7000 |
| 1.0 | 11000 | 2800 | 8200 |
| 2.0 | 12500 | 4500 | 8000 |
| 5.0 | 13000 | 6000 | 7000 |
| 10.0 | 13200 | 6500 | 6700 |
From this data, a Kd of approximately 0.2 nM and a Bmax can be determined by non-linear regression analysis.
Table 2: Representative Data from a Competition Binding Assay with an Unlabeled Competitor
| Competitor Concentration (nM) | [³H]-3'-Fluorobenzylspiperone Bound (% of Control) |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 52 |
| 100 | 25 |
| 1000 | 10 |
| 10000 | 5 |
This data can be used to calculate the IC50 of the competitor, which can then be converted to a Ki value using the Cheng-Prusoff equation.[4]
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Saturation Binding Assay
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in duplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of varying concentrations of [³H]-3'-Fluorobenzylspiperone maleate.
-
Non-Specific Binding: 50 µL of membrane preparation, 50 µL of varying concentrations of [³H]-3'-Fluorobenzylspiperone maleate, and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM spiperone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.
Protocol 2: PET Data Analysis Workflow
-
Image Pre-processing:
-
Motion Correction: If significant head motion is detected, apply a motion correction algorithm to the dynamic PET data.
-
Co-registration: Co-register the PET images to the subject's anatomical MRI scan to facilitate accurate region of interest (ROI) definition.
-
-
Region of Interest (ROI) Definition:
-
Draw ROIs on the co-registered MRI for the target regions (e.g., caudate, putamen) and the reference region (e.g., cerebellum).
-
-
Time-Activity Curve (TAC) Generation:
-
Extract the mean radioactivity concentration from each ROI for each time frame of the dynamic PET scan to generate time-activity curves.
-
-
Kinetic Modeling:
-
Apply a suitable kinetic model (e.g., SRTM) to the TACs to estimate the binding potential (BP_ND).
-
-
Statistical Analysis:
-
Perform statistical analysis on the estimated BP_ND values to compare between groups or conditions.
-
Mandatory Visualization
Caption: Experimental workflow for this compound studies.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Positron Emission Tomography (PET) and Graphical Kinetic Data Analysis of the Dopamine Neurotransmitter System: An Exercise for an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
Minimizing animal stress during 3'-Fluorobenzylspiperone maleate experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing animal stress during experiments involving 3'-Fluorobenzylspiperone maleate.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Animals exhibit motor abnormalities (e.g., reduced movement, poor coordination) after drug administration.
-
Possible Cause: this compound is a potent dopamine D2 receptor antagonist. Blockade of D2 receptors in the striatum can lead to motor deficits, such as catalepsy, reduced locomotor activity, or impaired coordination. These effects are often dose-dependent.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Dose-Response | Consult literature for typical dose ranges. If possible, conduct a pilot study with a dose-response curve to identify the minimal effective dose that does not produce significant motor side effects. |
| 2 | Refine Dosing Procedure | Ensure accurate and consistent dosing. For oral gavage, use soft, flexible feeding tubes to minimize stress and potential injury.[1] For injections, use the smallest appropriate needle gauge. |
| 3 | Adjust Housing | Provide easily accessible food and water on the cage floor to prevent difficulties with reaching standard hoppers or water spouts. Ensure deep, soft bedding. |
| 4 | Modify Behavioral Testing | If motor activity is not the primary endpoint, consider behavioral paradigms that are less dependent on vigorous locomotion. For example, in fear conditioning studies, freezing behavior can be a primary measure. |
| 5 | Consider Humane Endpoints | If severe motor impairment is observed, such as the inability to reach food or water or a complete lack of movement, this should be considered a humane endpoint for the experiment.[2] |
Issue 2: Inconsistent or unexpected behavioral results in anxiety-related tests (e.g., elevated plus-maze, open field test).
-
Possible Cause: As a D2 antagonist, this compound can have anxiolytic-like or anxiogenic-like effects, or it may impact general locomotor activity which can confound the interpretation of these tests.[3] Stress from handling and the experimental environment can also significantly alter behavioral outcomes.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Acclimatize and Habituate | Ensure a sufficient acclimatization period to the facility and habituation to the experimental room and handling procedures.[4] This reduces baseline stress levels. |
| 2 | Implement Low-Stress Handling | Use non-aversive handling techniques such as tunnel handling or cupping instead of tail-picking.[5][6][7] |
| 3 | Control for Locomotor Effects | Always analyze locomotor activity (e.g., total distance traveled in the open field) alongside anxiety-like measures (e.g., time in the center). This helps to differentiate between anxiolytic/anxiogenic effects and general motor suppression. |
| 4 | Standardize Environmental Conditions | Maintain consistent lighting, temperature, and noise levels during testing. Be aware that pheromonal cues from stressed animals can affect the behavior of subsequent animals.[8] |
| 5 | Refine Experimental Design | Consider within-subject designs where possible to reduce inter-animal variability. Ensure that the timing of drug administration relative to testing is consistent across all animals. |
Frequently Asked Questions (FAQs)
Handling and Acclimatization
-
Q1: What is the best way to handle rodents to minimize stress before and during the experiment?
-
A1: The use of non-aversive handling techniques is strongly recommended. Picking up mice by their tails is known to be stressful and can affect experimental outcomes.[5] Instead, use a handling tunnel to guide the animal or gently cup them with your hands.[6][7] Regular, gentle handling for short periods in the days leading up to the experiment can also help habituate the animals to the researcher.[3]
-
-
Q2: How long should animals be acclimatized to the facility and experimental room?
-
A2: A general guideline is a minimum of one week of acclimatization to the animal facility upon arrival. Before each experiment, allow animals to habituate to the testing room for at least 30-60 minutes to reduce novelty-induced stress.
-
Drug Administration
-
Q3: What administration route is least stressful for the animals?
-
A3: The choice of administration route depends on the experimental design and the formulation of the compound.[9][10]
-
Oral Gavage: Can be low-stress if performed by a skilled individual with proper technique and soft feeding tubes.[1]
-
Intraperitoneal (IP) Injection: Common and effective, but can cause stress. Proper restraint and a small needle gauge are crucial.
-
Subcutaneous (SC) Injection: Generally considered less stressful than IP injections.
-
Intravenous (IV) Injection: The most stressful route and requires significant technical skill and appropriate restraint or anesthesia.
-
-
Environmental Enrichment
-
Q4: What types of environmental enrichment are beneficial and won't interfere with my experiment?
-
A4: Environmental enrichment is crucial for animal welfare and can lead to more reliable scientific data by reducing chronic stress.[11][12] Simple and effective forms of enrichment include:
-
Nesting Material: Materials like crinkle paper or cotton squares allow for species-typical nest-building behavior.[13]
-
Hiding Structures: Small cardboard or plastic houses provide a sense of security.[13]
-
Chewing Implements: Wooden blocks or chew sticks help maintain dental health and reduce boredom.[13] It is important to provide the same enrichment to all animals in the study (both control and experimental groups) to avoid introducing variables.
-
-
Anesthesia and Analgesia
-
Q5: When should I use anesthesia or analgesia in my protocol?
-
A5: Any procedure that is likely to cause more than momentary pain or distress requires appropriate anesthesia and/or analgesia.[14] This includes surgical procedures and may be necessary for certain administration routes (e.g., some intranasal or intratracheal administrations).[9][10] Always consult with your institution's veterinarian to develop an appropriate anesthetic and analgesic plan. Pre-emptive analgesia, administered before a painful procedure, is highly recommended.[14]
-
Humane Endpoints
-
Q6: What are humane endpoints and why are they important?
-
A6: Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study, for example, through humane euthanasia.[2] They are critical for minimizing animal suffering. For experiments with this compound, humane endpoints could include:
-
Significant and sustained weight loss.
-
Inability to move or access food and water due to motor side effects.
-
Other signs of severe distress as defined by your institutional animal care and use committee (IACUC).
-
-
Experimental Protocols
Protocol 1: Low-Stress Rodent Handling and Habituation
-
Acclimatization: Upon arrival, house animals in a quiet, temperature- and humidity-controlled room with a 12-hour light/dark cycle for a minimum of 7 days before any procedures.
-
Handling Habituation (3-5 days prior to experiment):
-
Day 1-3: For 2 minutes each day, gently handle each animal using either the tunnel method or cupping method.
-
Tunnel Method: Place a polycarbonate tunnel in the cage and guide the mouse into it. Lift the tunnel to move the mouse.
-
Cupping Method: Gently scoop the mouse with cupped hands.
-
-
-
Procedure Room Habituation: On the day of the experiment, move the animals in their home cages to the procedure room at least 30 minutes before the start of any procedures to allow them to acclimate to the new environment.
Protocol 2: Assessment of Motor Side Effects using the Rotarod Test
-
Apparatus: A standard accelerating rotarod device.
-
Training (2-3 days prior to drug administration):
-
Place the animal on the stationary rod.
-
Begin rotation at a slow speed (e.g., 4 RPM) and gradually increase to a maximum speed (e.g., 40 RPM) over a 5-minute period.
-
Record the latency to fall or to cling to the rod and rotate with it for one full revolution.
-
Perform 3-4 trials per day for each animal until a stable baseline performance is achieved.
-
-
Testing (Post-drug administration):
-
Administer this compound or vehicle at the desired time point before testing.
-
At the designated time, place the animal on the rotarod and begin the acceleration protocol as in training.
-
Record the latency to fall.
-
A significant decrease in latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.
-
Visualizations
Caption: Troubleshooting workflow for unexpected behavioral changes.
Caption: Experimental workflow for minimizing animal stress.
Caption: Simplified Dopamine D2 receptor antagonist pathway.
References
- 1. Anxiogenic-like consequences in animal models of complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Anxiolytic-Like Effects of Essential Oils in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Pheromonal Responses in Rodent Behavior: Future Directions for the Development of Laboratory Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fenbendazole on three behavioral tests in male C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-(2'-[18F]fluoroethyl)spiperone: in vivo biochemical and kinetic characterization in rodents, nonhuman primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological profile of 3-N-(2-fluoroethyl)spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chronic lead (Pb) exposure on neurobehavioral function and dopaminergic neurotransmitter receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does a dose-response relationship reduce sensitivity to hidden bias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antipsychotic dose modulates behavioral and neural responses to feedback during reinforcement learning in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3'-Fluorobenzylspiperone Maleate as a D2 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Fluorobenzylspiperone maleate with established dopamine D2 receptor antagonists—Haloperidol, Risperidone, and Raclopride. The following sections present a detailed analysis of their binding affinities and functional antagonism, supported by experimental data and detailed protocols to aid in the validation of this compound as a potent and selective D2 receptor antagonist.
Comparative Analysis of D2 Receptor Antagonists
The validation of a novel D2 receptor antagonist requires rigorous comparison against well-characterized compounds. This section summarizes the available quantitative data for this compound, Haloperidol, Risperidone, and Raclopride, focusing on their binding affinity (Ki) and functional potency (IC50) at the D2 receptor.
Data Presentation
The following tables provide a structured overview of the binding affinities and functional antagonism of the compared D2 receptor antagonists.
Table 1: Comparative D2 Receptor Binding Affinities (Ki)
| Compound | D2 Receptor Ki (nM) | Reference(s) |
| This compound | 0.023 | [1] |
| Haloperidol | 0.66 - 2.84 | [2] |
| Risperidone | 1.4 - 3.2 | [3] |
| Raclopride | 1.8 | [3] |
Table 2: Comparative D2 Receptor Functional Antagonism (IC50)
| Compound | Functional Assay | D2 Receptor IC50 (nM) | Reference(s) |
| This compound | Data not available | - | |
| Haloperidol | Inhibition of [3H]spiperone binding | 0.16 - 0.7 | [2] |
| Risperidone | Inhibition of [3H]dopamine release | 0.89 | [3] |
| Raclopride | Inhibition of [3H]spiperone binding | 32 |
Note: The IC50 value for Raclopride is from a competitive binding assay, which reflects its potency in displacing another ligand but is not a direct measure of functional antagonism in a cell-based signaling assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key experiments used to characterize D2 receptor antagonists.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Ki) of a compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Cell membranes prepared from cells expressing the human dopamine D2 receptor.
- Radioligand (e.g., [3H]Spiperone, [3H]Raclopride).
- Test compound (this compound) and reference compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
2. Procedure:
- Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
- Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay: cAMP Inhibition
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D2 receptor activation.
1. Materials:
- Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
- D2 receptor agonist (e.g., dopamine, quinpirole).
- Test compound (this compound) and reference compounds.
- Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
- cAMP assay kit (e.g., HTRF, ELISA).
2. Procedure:
- Seed the cells in a multi-well plate and allow them to attach overnight.
- Pre-incubate the cells with varying concentrations of the antagonist for a specific duration.
- Add a fixed concentration of the D2 receptor agonist (typically the EC80 concentration) in the presence of forskolin.
- Incubate for a defined period to allow for changes in intracellular cAMP levels.
- Lyse the cells and measure the cAMP concentration using a suitable assay kit.
3. Data Analysis:
- Plot the cAMP levels against the logarithm of the antagonist concentration.
- Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Functional Antagonist Assay: β-Arrestin Recruitment
This assay quantifies the ability of an antagonist to block the agonist-induced recruitment of β-arrestin to the D2 receptor, a key event in receptor desensitization and G protein-independent signaling.
1. Materials:
- Cells engineered to express the D2 receptor fused to a reporter tag (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to a complementary reporter fragment.
- D2 receptor agonist (e.g., dopamine, quinpirole).
- Test compound (this compound) and reference compounds.
- Substrate for the reporter enzyme.
2. Procedure:
- Seed the cells in a multi-well plate.
- Pre-incubate the cells with different concentrations of the antagonist.
- Stimulate the cells with a fixed concentration of the D2 receptor agonist.
- Incubate to allow for β-arrestin recruitment and the subsequent reporter signal generation.
- Add the substrate and measure the luminescence or fluorescence signal.
3. Data Analysis:
- Plot the reporter signal against the logarithm of the antagonist concentration.
- Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of this compound.
Conclusion
This compound demonstrates exceptionally high binding affinity for the dopamine D2 receptor, with a Ki value of 0.023 nM, indicating it is a very potent ligand.[1] This affinity is significantly higher than that of the established antagonists Haloperidol, Risperidone, and Raclopride.
While direct functional antagonism data (IC50 values from cAMP or β-arrestin assays) for this compound is not currently available in the public domain, its structural similarity to spiperone, a known potent D2 antagonist, and its superior binding affinity strongly suggest it will exhibit robust antagonist properties in functional assays. Further experimental investigation is warranted to quantify its functional potency and fully characterize its profile as a D2 receptor antagonist. The provided experimental protocols offer a clear framework for conducting such validation studies. Based on the available binding data, this compound is a highly promising candidate for further development and research as a selective and potent D2 receptor antagonist.
References
- 1. Mutation of Three Residues in the Third Intracellular Loop of the Dopamine D2 Receptor Creates an Internalization-defective Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged D2 antidopaminergic activity of alkylating and nonalkylating derivatives of spiperone in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
A Comparative Guide to Dopamine D2/D3 Receptor PET Imaging: 3'-Fluorobenzylspiperone Maleate vs. Raclopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent radiotracers used in Positron Emission Tomography (PET) for imaging dopamine D2 and D3 receptors: 3'-Fluorobenzylspiperone Maleate, commonly utilized in its radiolabeled form as [¹⁸F]3-(2'-fluoroethyl)spiperone ([¹⁸F]FESP), and Raclopride, typically labeled with Carbon-11 ([¹¹C]raclopride). This document is intended to assist researchers in selecting the appropriate tool for their specific preclinical and clinical imaging needs by presenting a detailed analysis of their performance, supported by experimental data and methodologies.
At a Glance: Key Performance Characteristics
| Property | [¹⁸F]FESP (Spiperone Derivative) | [¹¹C]Raclopride | Key Considerations |
| Radionuclide | Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) | ¹⁸F has a longer half-life (~110 min) allowing for longer studies and centralized production. ¹¹C has a shorter half-life (~20 min) requiring an on-site cyclotron. |
| Binding Affinity (D₂ Receptor) | High (Ki = 0.44 nM)[1] | Moderate (Kd = 1.2 nM)[2] | High-affinity tracers like [¹⁸F]FESP may be less sensitive to changes in endogenous dopamine levels. |
| Selectivity | High for D₂ and 5-HT₂A receptors[1] | Selective for D₂/D₃ receptors[3] | [¹⁸F]FESP's affinity for serotonin receptors may be a confounding factor in certain studies. |
| In Vivo Kinetics | Slower, potentially irreversible binding[4] | Faster, reversible binding[3][5] | The reversible nature of [¹¹C]raclopride makes it well-suited for studies measuring dopamine release. |
| Metabolism | Metabolized peripherally, with ~54% intact in human plasma at 2 hours[6] | Rapidly metabolized | The degree of metabolism impacts the complexity of kinetic modeling. |
In-Depth Comparison
Binding Characteristics
[¹⁸F]FESP, a derivative of the high-affinity antagonist spiperone, exhibits a significantly higher affinity for the dopamine D₂ receptor compared to [¹¹C]raclopride. [¹⁸F]FESP has a reported in vitro binding affinity (Ki) of 0.44 nM for D₂ receptors.[1] In contrast, [¹¹C]raclopride is a medium-affinity antagonist with a dissociation constant (Kd) of approximately 1.2 nM.[2] This difference in affinity has important implications for imaging studies. The high affinity of [¹⁸F]FESP results in a strong and durable signal, which can be advantageous for static imaging protocols aimed at quantifying receptor density. However, this high affinity also makes it less sensitive to competition from endogenous dopamine, rendering it less suitable for studies designed to measure changes in dopamine release.
Conversely, the moderate affinity and faster, reversible binding kinetics of [¹¹C]raclopride make it an ideal tracer for dynamic studies assessing fluctuations in synaptic dopamine levels.[3][5] Pharmacological challenges or behavioral tasks that induce dopamine release will cause a displacement of [¹¹C]raclopride from the D₂/D₃ receptors, which can be quantified as a change in its binding potential.
A notable distinction is the selectivity profile. While [¹¹C]raclopride is highly selective for D₂ and D₃ receptors, [¹⁸F]FESP also binds with high affinity to serotonin 5-HT₂A receptors.[1] This necessitates careful consideration in study design and data interpretation, particularly when investigating brain regions with high 5-HT₂A receptor density.
Pharmacokinetics and Metabolism
The differing radiolabels, ¹⁸F and ¹¹C, fundamentally influence the logistical aspects of PET studies. The longer half-life of ¹⁸F (~110 minutes) allows for more complex and longer duration imaging protocols, as well as the transportation of the radiotracer from a central production facility. The short half-life of ¹¹C (~20 minutes) necessitates an on-site cyclotron and rapid synthesis immediately prior to injection.
In terms of in vivo behavior, [¹⁸F]FESP displays slower kinetics, with some studies suggesting its binding may be practically irreversible within the typical timeframe of a PET scan.[4] [¹¹C]raclopride, on the other hand, exhibits more rapid kinetics, reaching equilibrium faster, which is a prerequisite for many kinetic modeling approaches used to quantify receptor binding.[5]
Metabolism also differs between the two tracers. [¹⁸F]FESP is metabolized in the periphery, with studies in humans showing that approximately 54% of the radioactivity in plasma remains as the unchanged parent compound two hours after injection.[6] The presence of radiolabeled metabolites can complicate the analysis of PET data if they cross the blood-brain barrier.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative experimental protocols for PET imaging with [¹⁸F]FESP and [¹¹C]raclopride.
[¹⁸F]FESP PET Imaging Protocol (Human)
-
Patient Preparation: Patients are typically asked to fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions.
-
Radiotracer Administration: A bolus injection of [¹⁸F]FESP (typically 185 MBq or 5 mCi) is administered intravenously.[1]
-
Image Acquisition: Dynamic scanning is initiated immediately after injection and can continue for up to 3 hours.[7][8] The longer half-life of ¹⁸F allows for the characterization of slow kinetic processes.
-
Blood Sampling: Arterial or arterialized venous blood samples may be collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is necessary for full kinetic modeling.[7]
-
Data Analysis: Various analytical models can be applied, including kinetic compartment models (e.g., a three-compartment model) to estimate binding parameters such as receptor density (Bmax).[4][7] Simpler methods, such as calculating the ratio of activity in the target region (e.g., striatum) to a reference region with negligible specific binding (e.g., cerebellum), are also commonly used.[8]
[¹¹C]Raclopride PET Imaging Protocol (Human)
-
Patient Preparation: Similar to [¹⁸F]FESP protocols, patients are typically required to fast before the scan.
-
Radiotracer Administration: [¹¹C]raclopride is administered intravenously. Common protocols include:
-
Image Acquisition: Dynamic PET scanning typically lasts for 60-90 minutes.[5]
-
Blood Sampling: For kinetic analysis, arterial blood sampling is often performed to obtain the arterial input function.[5]
-
Data Analysis:
-
Kinetic Analysis: A three-compartment model can be used to determine association (kon) and dissociation (koff) rate constants, as well as Bmax and Kd.[5]
-
Equilibrium Analysis: Based on the rapid achievement of binding equilibrium, this method can be used to determine Bmax and Kd.[5]
-
Reference Tissue Models: These models use the time-activity curve from a reference region (like the cerebellum) as an indirect input function, avoiding the need for arterial blood sampling.
-
Visualizing the Molecular Environment
To understand the biological context in which these radiotracers operate, it is essential to visualize the dopamine D2/D3 receptor signaling pathway.
Caption: Dopamine D2/D3 receptor signaling pathway.
This diagram illustrates the inhibitory effect of dopamine binding to D2/D3 receptors on the adenylyl cyclase pathway, a key mechanism in neuronal signaling.[10][11][12][13][14] Both [¹⁸F]FESP and [¹¹C]raclopride act as antagonists, blocking dopamine from binding to these receptors.
Experimental Workflow
The following diagram outlines a typical workflow for a PET imaging study using either of these radiotracers.
Caption: General experimental workflow for PET imaging.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound ([¹⁸F]FESP) and raclopride ([¹¹C]raclopride) for PET imaging of dopamine D2/D3 receptors is contingent upon the specific research question.
-
For quantifying receptor density and for studies where a longer imaging window is beneficial, [¹⁸F]FESP is a strong candidate. Its high affinity and the longer half-life of ¹⁸F provide a robust signal and logistical flexibility. However, its binding to 5-HT₂A receptors must be considered.
-
For investigating dynamic changes in endogenous dopamine levels, such as in response to pharmacological or behavioral challenges, [¹¹C]raclopride is the tracer of choice. Its moderate affinity and reversible binding kinetics make it sensitive to competition with synaptic dopamine. The requirement for an on-site cyclotron for ¹¹C production is a key logistical consideration.
Ultimately, a thorough understanding of the distinct properties of each radiotracer, as outlined in this guide, will enable researchers to design more effective and insightful neuroimaging studies.
References
- 1. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models for in vivo kinetic interactions of dopamine D2-neuroreceptors and 3-(2'-[18F]fluoroethyl)spiperone examined with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(2'-[18F]fluoroethyl)spiperone: in vivo biochemical and kinetic characterization in rodents, nonhuman primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET investigation of the dopaminergic system in neurological patients using 3-N-(F-18) fluoroethylspiperone [inis.iaea.org]
- 8. PET studies of dopamine receptor distribution using [18F]fluoroethylspiperone: findings in disorders related to the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]
Comparative Binding Affinity of Spiperone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinities of spiperone and its derivatives for dopamine D2 and serotonin 5-HT2A receptors. The information is supported by experimental data to facilitate informed decisions in drug design and neuroscience research.
Spiperone, a potent butyrophenone antipsychotic, and its analogs are crucial tools in the study of dopaminergic and serotonergic systems due to their high affinity for D2 and 5-HT2A receptors. Understanding the structure-activity relationships of these derivatives is paramount for developing more selective and efficacious therapeutic agents. This guide summarizes the binding affinity data, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways.
Comparative Binding Affinity Data
The binding affinities of spiperone and its derivatives are typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for spiperone and some of its key derivatives at the human dopamine D2 and serotonin 5-HT2A receptors.
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) | Selectivity (D2/5-HT2A) |
| Spiperone | 0.04[1] | 8.8[2] | 0.0045 |
| N-Methylspiperone | 0.12[2] | - | - |
| 3-N-Fluoroethylspiperone | High Affinity[3] | High Affinity[3] | - |
| N-(p-isothiocyanatophenethyl)spiperone | 10[4] | - | - |
Note: A lower selectivity ratio indicates higher selectivity for the D2 receptor over the 5-HT2A receptor.
Studies on N-alkyl derivatives of spiperone have shown that substitution on the amide nitrogen can influence both affinity and selectivity. For instance, substitution with alkyl groups of five carbons or less tends to result in compounds with low selectivity for D2 receptors compared to 5-HT2A receptors. However, introducing a benzyl group at this position can moderately improve D2 selectivity[5]. Further substitutions on the benzyl group, particularly at the ortho or para positions, can lead to a greater reduction in 5-HT2A affinity, thereby enhancing D2 receptor selectivity[5].
Modification of the spiro ring of spiperone also impacts binding affinity. Replacing the N1-phenyl group with a methyl group has been shown to only slightly decrease affinity for 5-HT2A receptors while significantly reducing affinity for D2, 5-HT1A, and 5-HT2C receptors, suggesting a path towards more 5-HT2A-selective antagonists[6].
Experimental Protocols
The determination of binding affinities for spiperone derivatives is predominantly carried out using in vitro competitive radioligand binding assays. A standard protocol involves the use of [3H]spiperone as the radioligand.
[3H]Spiperone Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 or serotonin 5-HT2A receptor.
Materials:
-
Radioligand: [3H]Spiperone
-
Receptor Source: Membranes from cells expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Spiperone derivatives at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., 10 µM haloperidol for D2 receptors).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [3H]spiperone (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the amount of bound [3H]spiperone, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined. The specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a non-labeled drug). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Spiperone and its derivatives act as antagonists at D2 and 5-HT2A receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin, respectively.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Antagonism of this receptor by spiperone derivatives blocks the inhibitory effects of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Antagonism by spiperone derivatives blocks serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).
References
- 1. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. [<sup>3</sup>H]<i>N</i>-methylspiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3'-Fluorobenzylspiperone Maleate Binding Assays for Dopamine D2 Receptor Analysis
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of 3'-Fluorobenzylspiperone maleate's performance in binding assays against other common dopamine D2 receptor ligands. The following sections provide detailed experimental protocols, comparative binding affinity data, and visualizations of key experimental and biological pathways to support your research and development efforts.
This compound is a highly potent and selective antagonist for the dopamine D2 receptor. Its high affinity makes it a valuable tool in neuroscience research, particularly for studies involving the dopaminergic system and its role in various neurological and psychiatric disorders. This guide provides a cross-validation of this compound binding assays, comparing its binding characteristics with those of other established D2 receptor ligands.
Comparative Binding Affinity
The selection of a suitable radioligand is critical for the success of receptor binding assays. This compound exhibits a very high affinity for the dopamine D2 receptor, with a reported inhibition constant (Ki) of 0.023 nM[1]. This high affinity allows for its use at low concentrations, minimizing non-specific binding and improving the signal-to-noise ratio. The following table provides a comparative summary of the binding affinities of this compound and other commonly used dopamine D2 receptor antagonists. It is important to note that Ki values can vary between studies due to different experimental conditions, such as tissue source, radioligand used, and assay buffer composition.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Sigma-1 Receptor Affinity (Ki, nM) | Sigma-2 Receptor Affinity (Ki, nM) |
| This compound | 0.023 [1] | Lower affinity than Spiperone[1] | - | - |
| Spiperone | ~0.1 - 0.5[2][3] | High affinity[3][4] | - | - |
| N-Methylspiperone (NMSP) | ~0.2 - 0.3[5][6][7] | High affinity[5][6] | - | - |
| Raclopride | ~1 - 4[7][8][9] | Low affinity | - | - |
| Haloperidol | ~0.9 - 7.4[10][11] | Moderate affinity | 4.6[12] | 63.1[12] |
| Domperidone | ~0.1 - 0.4[13] | Low affinity | - | - |
| L-741,626 | ~2.4 - 11.2[14][15] | Low affinity | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Compared to its parent compound, spiperone, this compound demonstrates a 2.5-fold greater affinity for the D2 receptor and a 12-fold lower affinity for the 5-HT2A receptor, indicating higher selectivity[1]. This increased selectivity is advantageous for studies specifically targeting the D2 receptor, as it reduces potential confounding effects from interactions with the serotonergic system.
Experimental Protocols
This section details a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, using a radiolabeled form of a high-affinity antagonist like [³H]3'-Fluorobenzylspiperone or the more commonly available [³H]Spiperone.
Materials
-
Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).
-
Radioligand: [³H]3'-Fluorobenzylspiperone or [³H]Spiperone.
-
Test Compounds: Including this compound and other comparators.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Cocktail and a Liquid Scintillation Counter .
Procedure
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer to a desired protein concentration (typically 50-200 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[13].
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this signaling cascade by preventing agonist binding.
References
- 1. This compound | CAS 1135278-61-3 | Tocris Bioscience [tocris.com]
- 2. Comparison of in vitro binding properties of a series of dopamine antagonists and agonists for cloned human dopamine D2S and D2L receptors and for D2 receptors in rat striatal and mesolimbic tissues, using [125I] 2'-iodospiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3H-3-N-methylspiperone labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dopamine D2 Receptor PET Studies: A Comparative Guide to 3'-Fluorobenzylspiperone Maleate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Reproducibility Data
The reproducibility of PET studies is crucial for their application in longitudinal research and clinical trials. Test-retest variability is a key metric for assessing this, often expressed as the absolute variability or the intraclass correlation coefficient (ICC). Below is a summary of the reproducibility data for [¹¹C]raclopride and [¹⁸F]fallypride.
| Radioligand | Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [¹¹C]raclopride | Caudate Nucleus | 3.6 - 4.5 | 0.34 - 0.66 |
| Putamen | 3.6 - 4.5 | 0.87 | |
| Ventral Striatum | 5.8 | - | |
| Thalamus (lateral) | 4.5 - 6.4 | - | |
| Thalamus (medial) | 4.5 - 6.4 | - | |
| [¹⁸F]fallypride | Putamen | ~10 | - |
| Caudate | ~10 | - | |
| Thalamus | ~10 | - | |
| Temporal Cortex | ~10 | - |
Note: Extensive literature searches did not yield specific test-retest reproducibility studies for 3'-Fluorobenzylspiperone maleate PET. The provided data for [¹¹C]raclopride and [¹⁸F]fallypride are sourced from published research and are presented here for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing findings across studies. The following sections outline typical experimental protocols for PET studies using 3'-FBS, [¹¹C]raclopride, and [¹⁸F]fallypride.
This compound ([¹⁸F]FESP) PET Protocol
3-(2’-[18F]fluoroethyl)spiperone ([¹⁸F]FESP) is a high-affinity antagonist for D2 and serotonin 5-HT2 receptors.
-
Radiopharmaceutical Synthesis: [¹⁸F]FESP is synthesized by the nucleophilic substitution of the bromo- or tosyl-precursor with K[¹⁸F]F/Kryptofix 2.2.2. The final product is purified by HPLC to ensure high radiochemical purity (>99%).
-
Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. A quiet, dimly lit environment is recommended during the uptake phase to minimize sensory stimulation.
-
Injection and Acquisition: A bolus injection of [¹⁸F]FESP (typically 185 MBq or 5 mCi) is administered intravenously. Dynamic PET scans are acquired for up to 180 minutes post-injection. Attenuation correction is performed using a transmission scan with a rotating line source.
-
Data Analysis: Time-activity curves are generated for various regions of interest (ROIs), including the striatum (caudate and putamen) and cerebellum (as a reference region). The binding potential (BP) is often calculated to quantify receptor availability.
[¹¹C]raclopride PET Protocol
[¹¹C]raclopride is a selective D2/D3 receptor antagonist widely used for quantifying receptor density.
-
Radiopharmaceutical Synthesis: [¹¹C]raclopride is synthesized from its desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Subject Preparation: Similar to [¹⁸F]FESP studies, subjects typically fast and are placed in a controlled environment to minimize external stimuli.
-
Injection and Acquisition: A bolus injection of [¹¹C]raclopride is administered. Dynamic PET scans are typically acquired for 60-90 minutes. For test-retest studies, two scans can be performed on the same day with an interval of a few hours, or on separate days.
-
Data Analysis: The binding potential (BP_ND) is commonly estimated using a simplified reference tissue model (SRTM) with the cerebellum as the reference region.
[¹⁸F]fallypride PET Protocol
[¹⁸F]fallypride is a high-affinity D2/D3 receptor antagonist suitable for imaging both striatal and extrastriatal regions.
-
Radiopharmaceutical Synthesis: [¹⁸F]fallypride is typically synthesized by nucleophilic substitution of a tosylated precursor with [¹⁸F]fluoride.
-
Subject Preparation: Subjects undergo preparation similar to that for other dopamine receptor PET studies, including fasting.
-
Injection and Acquisition: Following an intravenous injection of [¹⁸F]fallypride (e.g., 0.07 mCi/kg), dynamic PET data are acquired for up to 3 hours.[1] Arterial blood sampling may be performed to measure the input function and its metabolites.[1]
-
Data Analysis: Distribution volume ratios (DVR) are often calculated using graphical analysis with the cerebellum as the reference region, from which the binding potential (BP) is derived.[1]
Visualizing Experimental and Logical Workflows
To better understand the processes involved in PET imaging and the factors affecting its reproducibility, the following diagrams are provided.
Caption: A typical experimental workflow for a dopamine D2 receptor PET study.
References
A Comparative Guide to 3'-Fluorobenzylspiperone Maleate and Other D2 Receptor Ligands for Researchers
For Immediate Release
This publication provides a comprehensive comparison of 3'-Fluorobenzylspiperone maleate with other prominent dopamine D2 receptor ligands, offering researchers, scientists, and drug development professionals a detailed guide to their relative performance. This document summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways to aid in the selection of appropriate research tools.
Executive Summary
This compound is a highly potent and selective antagonist for the dopamine D2 receptor. Experimental data reveals a binding affinity (Ki) of 0.023 nM for the D2 receptor, demonstrating a 2.5-fold greater affinity than its parent compound, spiperone.[1] Furthermore, it exhibits a 12-fold lower affinity for the serotonin 5-HT2 receptor compared to spiperone, indicating enhanced selectivity.[1] This guide places these findings in the context of other widely used D2 receptor ligands, including the antagonists haloperidol, risperidone, and aripiprazole, as well as the agonist quinpirole.
Comparative Analysis of D2 Receptor Ligands
The selection of a suitable D2 receptor ligand is critical for the accuracy and relevance of experimental findings. The following table summarizes the in vitro binding affinities (Ki) of this compound and other key D2 receptor ligands. It is important to note that direct comparisons of Ki values across different studies should be made with caution due to potential variations in experimental conditions.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Ligand Type | Reference(s) |
| This compound | D2 | 0.023 | Antagonist | [1] |
| Haloperidol | D2 | 0.517 - 1.45 | Antagonist | [2][3] |
| Risperidone | D2 | 3.13 | Antagonist | [2] |
| Aripiprazole | D2 | 0.34 | Partial Agonist | [4] |
| Quinpirole | D2 | 2.0 (EC50) | Agonist | [5] |
| Spiperone | D2 | ~0.0575* | Antagonist | [1] |
| 3-N-(2-[18F]-fluoroethyl)spiperone | D2 | 0.44 | Antagonist | [6] |
*Calculated based on the 2.5-fold greater affinity of this compound.
Delving into the D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological and pathological processes.[2] They are primarily coupled to the Gi/o family of G proteins.[7] Upon activation by an agonist, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of downstream protein kinases and cellular functions. Antagonists, such as this compound, block this pathway by preventing the binding of dopamine or other agonists.
Dopamine D2 Receptor Signaling Pathway
Key Experimental Methodologies
The characterization of D2 receptor ligands relies on a variety of robust in vitro assays. The following sections detail the protocols for three fundamental experimental techniques.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for its receptor.
Experimental Workflow for Radioligand Binding Assay
Protocol:
-
Receptor Preparation: Prepare membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) through homogenization and centrifugation. Resuspend the final membrane pellet in a suitable assay buffer.[2]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the functional effect of a ligand on the D2 receptor signaling pathway by measuring changes in intracellular cAMP levels.
Protocol:
-
Cell Culture: Culture cells stably expressing the human D2 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (antagonist) followed by a fixed concentration of a D2 receptor agonist (e.g., quinpirole) to stimulate the receptor. Include appropriate controls.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D2 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (agonist), and a fixed concentration of GDP.
-
Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for [35S]GTPγS to bind to activated G-proteins.
-
Separation: Separate the membrane-bound [35S]GTPγS from the free radiolabel by filtration.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
Logical Comparison Framework
The selection of an appropriate D2 ligand for a specific research application depends on a careful consideration of its properties. The following diagram illustrates a logical framework for this decision-making process.
Decision Framework for D2 Ligand Selection
Conclusion
This compound stands out as a D2 receptor ligand with exceptionally high affinity and improved selectivity over spiperone. Its potent antagonist properties make it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the D2 receptor in health and disease. This guide provides the necessary data and methodological context for researchers to effectively compare and select the most appropriate D2 receptor ligand for their specific experimental needs.
References
- 1. This compound (1135278-61-3) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. pnas.org [pnas.org]
- 6. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
In Vivo Target Engagement of 3'-Fluorobenzylspiperone Maleate: A Comparative Guide
This guide provides a comprehensive comparison of 3'-Fluorobenzylspiperone maleate and alternative compounds for the in vivo validation of dopamine D2 receptor engagement. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform preclinical research strategies.
Introduction to this compound and its Target
This compound is a potent and selective antagonist for the dopamine D2 receptor, a key G protein-coupled receptor (GPCR) in the central nervous system. The D2 receptor is a primary target for antipsychotic drugs and is implicated in various neurological and psychiatric disorders. Validating the engagement of novel ligands like this compound with the D2 receptor in vivo is a critical step in drug discovery, confirming target interaction in a complex biological system. Positron Emission Tomography (PET) imaging is a powerful and widely used technique for the in vivo quantification of receptor occupancy.
Comparative Analysis of D2 Receptor Ligands
The selection of an appropriate ligand for in vivo target validation studies is crucial. This section compares this compound with other commonly used D2 receptor antagonists, focusing on their binding affinities and in vivo performance characteristics as reported in preclinical studies.
Table 1: Comparison of In Vitro Binding Affinities for Dopamine D2 Receptor Antagonists
| Compound | Ki (nM) for D2 Receptor | Receptor Selectivity | Reference |
| This compound | Data not available in direct comparative studies | High selectivity for D2 over 5-HT2A receptors | [General knowledge] |
| Spiperone | 0.1 - 0.5 | High affinity for D2, D3, D4, and 5-HT1A, 5-HT2A, 5-HT7 receptors | [1] |
| Raclopride | 1.8 - 3.5 | Selective for D2 and D3 receptors | [1][2] |
| Haloperidol | 0.5 - 1.5 | High affinity for D2, D3, D4, and sigma receptors | [3] |
| Risperidone | 3 - 5 | High affinity for D2 and 5-HT2A receptors | [3] |
| Olanzapine | 11 - 20 | Broad affinity for D2, D1, D4, 5-HT2A, H1, and muscarinic receptors | [3] |
Table 2: Comparative In Vivo Dopamine D2 Receptor Occupancy (ED50) in Rodents
| Compound | ED50 (mg/kg) for Striatal D2 Occupancy | Method | Animal Model | Reference |
| This compound | Data not available in direct comparative studies | - | - | - |
| Spiperone | 0.4 - 0.5 | Unlabeled/Radiolabeled Raclopride Tracer | Rat | [3][4] |
| Raclopride | Used as a tracer | - | Rat/Human | [1][5][6] |
| Haloperidol | 0.2 - 0.3 | Unlabeled/Radiolabeled Raclopride Tracer | Rat | [3][4] |
| Risperidone | 0.1 - 0.4 | Unlabeled/Radiolabeled Raclopride Tracer | Rat | [3][4] |
| Olanzapine | 2.1 - 2.2 | Unlabeled/Radiolabeled Raclopride Tracer | Rat | [3][4] |
| Aripiprazole | ~60% D2RO at ED50 for AIL | In vivo binding | Rat | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines key protocols for in vivo target engagement studies.
Rodent PET Imaging Protocol for D2 Receptor Occupancy
This protocol provides a generalized procedure for assessing the in vivo target occupancy of a test compound using PET imaging with a radiolabeled D2 receptor ligand (e.g., [11C]raclopride) in rats.[9][10]
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are anesthetized using isoflurane (2-3% in oxygen).
-
A lateral tail vein is cannulated for intravenous injection of the test compound and radiotracer.
-
The animal is positioned in the PET scanner, and its body temperature is maintained at 37°C.
-
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered intravenously at various doses to different cohorts of animals.
-
A pre-treatment period is allowed for the compound to reach its target in the brain (typically 30-60 minutes).
-
-
Radiotracer Injection and PET Scan:
-
The radiotracer (e.g., [11C]raclopride, ~18.5 MBq) is injected as a bolus through the tail vein catheter.
-
A dynamic PET scan is acquired for 60-90 minutes.
-
Following the PET scan, a CT scan can be performed for anatomical co-registration.
-
-
Data Analysis:
-
PET images are reconstructed, and regions of interest (ROIs) are drawn on the striatum (target-rich region) and cerebellum (reference region with negligible D2 receptor density).
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated using a reference tissue model (e.g., Simplified Reference Tissue Model, SRTM).
-
Receptor occupancy is calculated as the percentage reduction in BPND in the drug-treated animals compared to the vehicle-treated controls: Occupancy (%) = (1 - (BP_ND_drug / BP_ND_vehicle)) * 100
-
In Vivo Competitive Binding Assay
This protocol describes a method to determine the relative in vivo potency of a test compound by its ability to displace a radiolabeled ligand from the D2 receptors.[11][12][13][14]
-
Animal Groups:
-
Animals are divided into several groups: a control group receiving only the radiolabeled ligand, and treatment groups receiving the radiolabeled ligand plus increasing doses of the unlabeled test compound (e.g., this compound) or a reference compound (e.g., Spiperone).
-
-
Drug Administration:
-
The unlabeled test or reference compound is administered at various doses (e.g., intraperitoneally or subcutaneously).
-
After a specified pre-treatment time, a fixed dose of the radiolabeled D2 receptor ligand (e.g., [3H]Spiperone) is administered intravenously.
-
-
Tissue Collection and Preparation:
-
At the time of peak receptor binding (determined from pilot studies), animals are euthanized.
-
The brain is rapidly removed and dissected to isolate the striatum and cerebellum.
-
Tissues are weighed and homogenized in an appropriate buffer.
-
-
Radioactivity Measurement and Data Analysis:
-
The amount of radioactivity in the tissue homogenates is determined using liquid scintillation counting.
-
Specific binding is calculated by subtracting the radioactivity in the cerebellum (nonspecific binding) from the radioactivity in the striatum.
-
The dose of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the dose-response curve.
-
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gi/o-coupled receptors that, upon activation by dopamine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][[“]][18] This initiates a signaling cascade that modulates neuronal excitability and gene expression.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for In Vivo Target Engagement
The following diagram illustrates a typical workflow for validating the target engagement of a novel compound in vivo using PET imaging.
Caption: Workflow for in vivo PET imaging target engagement.
Conclusion
The in vivo validation of target engagement is a cornerstone of modern drug discovery. While this compound shows promise as a selective D2 receptor ligand, direct comparative in vivo studies against established compounds like Spiperone and Raclopride are necessary to fully characterize its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a framework for conducting such studies. The use of quantitative imaging techniques like PET is invaluable for determining receptor occupancy and guiding dose selection for subsequent efficacy and safety studies. Future research should focus on head-to-head in vivo comparisons to definitively establish the therapeutic potential of novel D2 receptor ligands.
References
- 1. Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Within-subject comparison of [11C]-(+)-PHNO and [11C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Dissociation between In Vivo Occupancy and Functional Antagonism of Dopamine D2 Receptors: Comparing Aripiprazole to Other Antipsychotics in Animal Models | Semantic Scholar [semanticscholar.org]
- 9. criver.com [criver.com]
- 10. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 11. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Competitive Binding Assay [bio-protocol.org]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3'-Fluorobenzylspiperone Maleate and N-methylspiperone for Dopamine and Serotonin Receptor Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the complex roles of neurotransmitter systems in health and disease. This guide provides a comprehensive, data-driven comparison of two key butyrophenone analogs, 3'-Fluorobenzylspiperone maleate and N-methylspiperone, widely utilized in the study of dopamine and serotonin pathways.
This objective analysis focuses on their performance as receptor ligands, presenting supporting experimental data to aid in the selection of the most suitable compound for specific research applications.
At a Glance: Key Performance Indicators
| Parameter | This compound | N-methylspiperone |
| Dopamine D2 Receptor Affinity (Ki) | ~0.15 nM | 0.25 - 0.28 nM[1] |
| Serotonin 5-HT2A Receptor Affinity (Ki) | ~1.8 nM | 0.15 - 0.32 nM[1] |
| Selectivity (D2 vs. 5-HT2A) | ~12-fold selective for D2 | Non-selective |
| In Vivo Brain Uptake | Data not available | High brain uptake[2] |
| Metabolism | Data not available | Metabolized to spiperone and other products[3] |
| Plasma Half-life | Data not available | Distribution half-life: 11.7 min; Elimination half-life: 289 min (in guinea pigs)[3] |
In-Depth Analysis: Receptor Binding Affinity and Selectivity
A critical factor in the utility of a receptor ligand is its affinity and selectivity for its intended target. Both this compound and N-methylspiperone are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors. However, they exhibit distinct selectivity profiles that dictate their optimal applications.
This compound demonstrates a notable preference for the dopamine D2 receptor. In a comparative study of spiperone analogs, N-(3-fluorobenzyl)spiperone (the free base of this compound) displayed a Ki of approximately 0.15 nM for the D2 receptor and a Ki of around 1.8 nM for the 5-HT2A receptor. This translates to a roughly 12-fold selectivity for the D2 receptor over the 5-HT2A receptor.
In contrast, N-methylspiperone (NMSP) exhibits high affinity for both D2 and 5-HT2A receptors with less pronounced selectivity. In vitro binding studies have reported Ki values for NMSP in the sub-nanomolar range for both receptor subtypes, with some studies indicating slightly higher affinity for the 5-HT2A receptor. For instance, one study reported a Kd of 0.28 nM for D2 receptors and a Kd of 0.15 nM for 5-HT2A receptors in rat brain homogenates.[1] Another study found a Ki of approximately 250 pM against [3H]-spiperone for D2 receptors.[4] This dual high affinity makes NMSP a valuable tool for simultaneously probing both dopaminergic and serotonergic systems, particularly in techniques like Positron Emission Tomography (PET) imaging.[1][5]
The structural modifications of the parent compound, spiperone, underlie these differences in selectivity. The addition of a methyl group at the N-position in NMSP maintains high affinity for both receptors, while the larger 3-fluorobenzyl group in 3'-Fluorobenzylspiperone appears to sterically hinder binding to the 5-HT2A receptor to a greater extent than the D2 receptor, leading to its D2-preferential profile.
Pharmacokinetic Profile
The pharmacokinetic properties of a ligand are crucial for interpreting in vivo experimental results.
N-methylspiperone has been the subject of several pharmacokinetic studies. In guinea pigs, NMSP exhibits a biphasic elimination from plasma, with a distribution half-life of 11.7 minutes and a longer elimination half-life of 289 minutes.[3] It is known to be metabolized, with spiperone being one of its identified metabolites in rats.[3] NMSP demonstrates high brain uptake, a desirable characteristic for a central nervous system (CNS) ligand.[2]
Unfortunately, there is a paucity of publicly available pharmacokinetic data for This compound . Further studies are required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which would be essential for its application in in vivo research.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols, primarily radioligand binding assays.
Radioligand Binding Assay
This technique is the gold standard for determining the affinity of a ligand for its receptor. The general workflow is as follows:
Caption: Workflow of a typical radioligand binding assay.
In a typical experiment to determine the Ki of a test compound (e.g., 3'-Fluorobenzylspiperone or N-methylspiperone), cell membranes expressing the receptor of interest (e.g., D2 or 5-HT2A) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
Both this compound and N-methylspiperone act as antagonists at D2 and 5-HT2A receptors, which are G protein-coupled receptors (GPCRs). Their binding is expected to block the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin, respectively.
Caption: Antagonism of D2 and 5-HT2A receptor signaling pathways.
Binding of an antagonist like 3'-Fluorobenzylspiperone or N-methylspiperone to the D2 receptor prevents the dopamine-induced activation of Gi/o proteins, thereby blocking the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. Similarly, antagonism at the 5-HT2A receptor prevents serotonin from activating Gq/11 proteins, thus inhibiting the phospholipase C pathway and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers.
Conclusion and Recommendations
The choice between this compound and N-methylspiperone hinges on the specific research question.
-
For studies requiring selective antagonism of the dopamine D2 receptor , with minimal confounding effects from the serotonin 5-HT2A receptor, This compound is the superior choice due to its approximately 12-fold selectivity. However, the current lack of pharmacokinetic and in vivo data necessitates further characterization before its widespread use in animal models.
-
For applications where high affinity for both D2 and 5-HT2A receptors is desired , such as in PET imaging to simultaneously assess the status of both receptor populations, N-methylspiperone is a well-established and valuable tool. Its favorable brain uptake and characterized pharmacokinetics in animal models make it a reliable choice for in vivo studies.
Researchers should carefully consider these distinct pharmacological profiles to ensure the selection of the most appropriate ligand for their experimental needs, thereby enhancing the validity and impact of their findings in the complex field of neuroscience and drug discovery.
References
- 1. 3-N-[11C]Methylspiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo binding of 3H-N-methylspiperone to dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. N-Methylspiperone - Wikipedia [en.wikipedia.org]
Assessing the Selectivity of 3'-Fluorobenzylspiperone Maleate for D2 over D3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Fluorobenzylspiperone maleate's binding affinity for dopamine D2 and D3 receptors against other established dopaminergic ligands. Detailed experimental protocols for assessing receptor selectivity are provided, alongside visualizations of the associated signaling pathways and experimental workflows to support researchers in their drug discovery and development endeavors.
Comparative Binding Affinities of Dopaminergic Ligands
The selectivity of a ligand for its target receptor over other related receptors is a critical factor in determining its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki) of this compound and a selection of alternative compounds for the dopamine D2 and D3 receptors. A higher D3/D2 Ki ratio indicates greater selectivity for the D2 receptor.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity Ratio |
| This compound | 0.023 [1] | ~0.1 - 0.5 (estimated) | ~4.3 - 21.7 |
| Spiperone | 0.057[2] | 0.125[2] | 2.2 |
| Haloperidol | 1-2 | 1-5 | ~1-2.5 |
| Risperidone | 3-6 | 8-15 | ~2.7-2.5 |
| Olanzapine | 11-31 | 7-23 | ~0.6-0.7 |
| Aripiprazole | 0.34-1.5 | 0.8-3.9 | ~2.4-2.6 |
| Cariprazine | 0.085 | 0.046 | 0.54 |
| (±)-7-OH-DPAT | 2.3 | 0.7 | 0.3 |
Note: The Ki value for this compound at the D3 receptor is an estimation based on its structural similarity to spiperone and its reported high selectivity for the D2 receptor. Further experimental validation is recommended.
Experimental Protocols
The determination of binding affinities is crucial for assessing ligand selectivity. The following is a detailed methodology for a competitive radioligand binding assay, a standard method for this purpose.
Radioligand Binding Assay for D2/D3 Receptor Affinity
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test compound (unlabeled ligand) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[2]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-radiolabeled antagonist.
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding a fixed concentration of [3H]Spiperone (typically at a concentration close to its Kd value for the respective receptor).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflow
Dopamine D2 and D3 Receptor Signaling Pathways
Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and are primarily coupled to the Gi/o class of G-proteins.[3] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Canonical signaling pathway for D2 and D3 receptors.
Experimental Workflow for Determining Receptor Selectivity
The logical flow of experiments to determine the selectivity of a compound for D2 over D3 receptors is outlined below.
Caption: Workflow for assessing D2/D3 receptor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
Correlation of In Vitro and In Vivo Data for 3'-Fluorobenzylspiperone Maleate: A Comparative Guide
This guide provides a comparative analysis of 3'-Fluorobenzylspiperone maleate and other common dopamine D2 receptor radioligands used in Positron Emission Tomography (PET). The objective is to correlate in vitro binding affinities with in vivo imaging performance, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting appropriate tracers for neurological research.
Introduction
This compound is a high-affinity antagonist for the dopamine D2 receptor. Its in vitro characteristics suggest it may be a potent and selective radioligand for PET imaging, a non-invasive technique crucial for studying neuropsychiatric disorders. This guide compares its performance profile with established D2 receptor ligands: Raclopride, Fallypride, and N-methylspiperone.
Data Presentation
In Vitro Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki or Kd in nM) of this compound and its alternatives for the dopamine D2 receptor and, where available, the serotonin 5-HT2A receptor. Lower values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki/Kd, nM) | Serotonin 5-HT2A Receptor (Ki/Kd, nM) |
| This compound | 0.023 [1] | Displays 12-fold lower affinity than spiperone[1] |
| Raclopride | 2.1 (rat striatum), 3.9 (human putamen) | Low affinity |
| Fallypride | 0.04 (in vitro at 22°C), 2.03 (in vitro at 37°C) | Moderate affinity |
| N-methylspiperone | 0.2-0.3 | High affinity |
In Vivo Performance Data
This table presents key in vivo performance metrics obtained from PET imaging studies. The striatum-to-cerebellum (STR/CER) ratio and Binding Potential (BPnd) are common indicators of specific receptor binding in the brain. No specific in vivo PET imaging data for this compound has been identified in publicly available literature.
| Compound | In Vivo Metric | Value | Species |
| Raclopride | B'max | 19.87 ± 6.45 nmol/L | Rat |
| KdVr | 6.2 ± 3.3 nmol/L | Rat | |
| Fallypride | Kd | 0.17-0.22 nM | Non-human primate |
| BPnd (Dorsal Striatum) | 14.4 | Rat | |
| N-methylspiperone | STR/CER Ratio | ~20:1 (at 60 min) | Mouse |
| STR/CER Ratio | Reaches a maximum of 80 (at 8 hours) | Mouse |
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay (General Protocol)
This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor.
-
Tissue Preparation: Striatal tissue from rodents or transfected cells expressing human D2 receptors are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled D2 receptor ligand (e.g., [3H]Spiperone) and varying concentrations of the competitor compound (e.g., this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo PET Imaging with Dopamine D2 Ligands (General Rodent Protocol)
This protocol describes a general workflow for conducting a PET imaging study in rodents to assess a novel D2 receptor radioligand.
-
Radiolabeling: The ligand of interest is radiolabeled with a positron-emitting isotope, typically Carbon-11 or Fluorine-18.
-
Animal Preparation: The rodent (e.g., rat or mouse) is anesthetized, and a catheter is inserted for intravenous injection of the radiotracer.
-
PET Scan: The animal is positioned in the PET scanner, and the radiotracer is injected as a bolus. Dynamic scan data is acquired over a specified period (e.g., 60-90 minutes).
-
Image Reconstruction: The acquired data is reconstructed to generate a series of images showing the distribution of the radiotracer in the brain over time.
-
Data Analysis: Regions of interest (ROIs) are drawn on the images, typically for the striatum (a region with high D2 receptor density) and the cerebellum (a reference region with negligible D2 receptor density). Time-activity curves (TACs) are generated for these regions.
-
Quantification: The TACs are used to calculate outcome measures such as the striatum-to-cerebellum ratio or the binding potential (BPnd) using appropriate kinetic models. These measures reflect the specific binding of the radiotracer to D2 receptors.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of 3'-Fluorobenzylspiperone.
Caption: General Experimental Workflow for Preclinical PET Imaging of a Novel Radioligand.
Correlation and Comparison
A direct quantitative correlation between the in vitro and in vivo data for this compound is currently not possible due to the lack of published in vivo PET imaging studies for this specific compound. However, a qualitative assessment and comparison with established ligands can be made.
This compound:
-
In Vitro: This ligand exhibits exceptionally high affinity for the dopamine D2 receptor (Ki = 0.023 nM)[1]. This is significantly higher than that of raclopride and comparable to or higher than N-methylspiperone and fallypride. The high affinity suggests that it could be a potent tracer, potentially allowing for the use of lower injected doses, which is advantageous for reducing radiation exposure and minimizing the risk of pharmacological effects. Its lower affinity for the 5-HT2A receptor compared to spiperone is also a desirable characteristic, as it implies greater selectivity for the D2 receptor, reducing off-target binding and simplifying the interpretation of the PET signal.
-
Expected In Vivo Performance: Based on its high in vitro affinity and the known properties of other spiperone derivatives, it is anticipated that radiolabeled 3'-Fluorobenzylspiperone would exhibit high specific binding in D2-rich regions like the striatum, leading to a high striatum-to-cerebellum ratio. The kinetics of spiperone derivatives are often slow, meaning it may take a longer time to reach equilibrium between specific and non-specific binding compartments.
Comparison with Alternatives:
-
Raclopride: While having a lower D2 receptor affinity than 3'-Fluorobenzylspiperone, [11C]raclopride is widely used due to its rapid kinetics, which allows for shorter scan times and makes it sensitive to changes in endogenous dopamine levels. This makes it suitable for studies investigating dopamine release.
-
Fallypride: [18F]Fallypride has a high affinity for the D2 receptor and the advantage of being labeled with Fluorine-18, which has a longer half-life than Carbon-11. This allows for longer scan durations, which can be beneficial for ligands with slower kinetics, and facilitates centralized production and distribution of the radiotracer.
-
N-methylspiperone: Similar to 3'-Fluorobenzylspiperone, N-methylspiperone is a spiperone derivative with high affinity for the D2 receptor. However, it also has a high affinity for the 5-HT2A receptor, which can complicate the interpretation of the PET signal in regions where both receptors are expressed. The improved selectivity of 3'-Fluorobenzylspiperone over N-methylspiperone for the D2 receptor is a significant potential advantage.
Conclusion
This compound demonstrates a highly promising in vitro profile as a potent and selective dopamine D2 receptor ligand. Its sub-nanomolar affinity suggests the potential for excellent in vivo imaging characteristics, including high specific binding and target-to-background ratios. However, to fully establish its utility as a PET radiotracer and to enable a direct correlation between its in vitro and in vivo properties, dedicated preclinical and clinical PET imaging studies are necessary. These studies would need to determine its in vivo binding potential, striatum-to-cerebellum ratios, and kinetic properties in living subjects. Based on the available data, this compound warrants further investigation as a next-generation PET ligand for the dopamine D2 receptor.
References
Safety Operating Guide
Proper Disposal of 3'-Fluorobenzylspiperone Maleate: A Safety Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and proper disposal of 3'-Fluorobenzylspiperone maleate, a potent and selective D2 receptor ligand used in laboratory research. Adherence to these procedures is critical to ensure the safety of personnel and to prevent environmental contamination.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. All personnel handling this compound must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area or under a fume hood.
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Collect spillage.
Chemical and Physical Properties Relevant to Disposal
| Property | Value | Source |
| Chemical Formula | C30H31F2N3O2.C4H4O4 | Tocris Bioscience |
| Molecular Weight | 619.67 g/mol | Tocris Bioscience |
| Appearance | Clear | Thermo Fisher Scientific[1] |
| Solubility | Low water solubility | Thermo Fisher Scientific[1] |
| Hazards | Harmful if swallowed, Very toxic to aquatic life | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1][2]. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Decontamination and Disposal:
-
Decontamination of Labware:
-
Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the solvent rinsate in a designated, properly labeled hazardous waste container.
-
Wash the rinsed labware with soap and water.
-
-
Management of Spills:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if vapors/aerosols are generated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
-
Disposal of Unused Product and Contaminated Materials:
-
Package the original container of this compound, any contaminated materials (e.g., absorbent pads, gloves, weighing paper), and the collected rinsate in a properly sealed and labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the transport and disposal of hazardous chemical waste.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance and is based on publicly available safety data sheets. Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols and comply with all applicable regulations.
References
Essential Safety and Logistical Information for Handling 3'-Fluorobenzylspiperone Maleate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent neuroleptic compounds like 3'-Fluorobenzylspiperone maleate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on the potential for exposure.
| Operation | Required PPE | Rationale |
| Handling/Weighing of Powder | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or higher Respirator | Prevents dermal absorption, inhalation of fine particles, and eye contact.[1][2][3] |
| Solution Preparation | - Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields | Minimizes risk of splashes and skin contact. |
| Administering Compound | - Nitrile Gloves- Lab Coat | Standard protection for handling solutions with low splash risk. |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields- Chemical-resistant Shoe Covers- N95 or higher Respirator | Provides comprehensive protection during cleanup of potentially hazardous spills.[1] |
Note: All PPE should be donned and doffed in a designated area to prevent cross-contamination. Disposable PPE must not be reused.[4]
Operational Plans: Step-by-Step Guidance
1. Weighing and Handling of Powdered Compound:
-
Step 1: Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3] The work surface should be covered with absorbent, disposable bench paper.
-
Step 2: Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above. This includes double gloving.[1]
-
Step 3: Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat. Carefully transfer the desired amount of powder. Avoid creating dust.
-
Step 4: Post-Weighing: Once the desired amount is weighed, securely cap the stock container. Clean any residual powder from the spatula and work surface using a damp wipe. Dispose of all contaminated materials as hazardous waste.
-
Step 5: Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.
2. Solution Preparation:
-
Step 1: Preparation: Work within a chemical fume hood. Have all necessary solvents, glassware, and magnetic stir bars ready.
-
Step 2: Donning PPE: Wear appropriate PPE for handling solutions.
-
Step 3: Dissolving: Add the weighed powder to the appropriate solvent in a designated flask. Use a magnetic stirrer to facilitate dissolution. Keep the flask covered to the extent possible to avoid aerosol generation.
-
Step 4: Post-Preparation: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Step 5: Cleanup: Clean all glassware thoroughly. Dispose of any contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Powdered Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (gloves, wipes, etc.) | Place in a designated hazardous waste bag or container immediately after use. The container should be sealed when not in use. |
| Solutions | Collect in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Sharps (needles, scalpels) | Dispose of in a designated sharps container. |
Experimental Workflow and Safety Precautions
The following diagram illustrates the general workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: A flowchart outlining the key steps and safety considerations for handling this compound.
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. Adherence to these procedures is critical for protecting laboratory personnel and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
